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  • Product: Ethyl 3-cyclopropyl-3-hydroxypropanoate
  • CAS: 72715-12-9

Core Science & Biosynthesis

Foundational

Chemical and physical properties of Ethyl 3-cyclopropyl-3-hydroxypropanoate

An In-depth Technical Guide to Ethyl 3-cyclopropyl-3-hydroxypropanoate Introduction Ethyl 3-cyclopropyl-3-hydroxypropanoate is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 3-cyclopropyl-3-hydroxypropanoate

Introduction

Ethyl 3-cyclopropyl-3-hydroxypropanoate is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical research communities. It incorporates two key structural motifs: a cyclopropyl ring and a β-hydroxy ester. The cyclopropyl group, a strained three-membered carbocycle, is a prevalent feature in many FDA-approved pharmaceuticals, valued for its ability to enhance metabolic stability, improve potency, and modulate physicochemical properties.[1][2][3][4] The β-hydroxy ester moiety is a versatile synthetic intermediate, readily amenable to a variety of chemical transformations.

This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 3-cyclopropyl-3-hydroxypropanoate. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical information on its identity, properties, synthesis, characterization, and safe handling. The content is structured to deliver not just data, but also the scientific context and rationale behind its utility.

Chemical Identity and Structure

Correctly identifying a compound is the foundation of all subsequent research. This section details the fundamental identifiers for Ethyl 3-cyclopropyl-3-hydroxypropanoate.

  • IUPAC Name: ethyl 3-cyclopropyl-3-hydroxypropanoate[5]

  • CAS Number: 72715-12-9[5][6]

  • Molecular Formula: C₈H₁₄O₃[5]

  • Synonyms: While less common, this compound may be referred to by database identifiers such as SCHEMBL10990788.[5]

The molecule's structure consists of an ethyl ester connected to a three-carbon chain. The carbon at the 3-position (C3) is chiral and bears both a hydroxyl (-OH) group and a cyclopropyl ring.

Physicochemical Properties

A summary of the key chemical and physical properties is presented in Table 1. This data is crucial for planning experiments, from reaction setup to purification and storage.

PropertyValueSource
Molecular Weight 158.19 g/mol PubChem[5]
Monoisotopic Mass 158.0943 g/mol PubChem[5]
Appearance Expected to be a liquidInferred from related structures
XLogP3 (Calculated) 0.5PubChem[5]
Hydrogen Bond Donors 1PubChem[5]
Hydrogen Bond Acceptors 3PubChem[5]

Synthesis and Purification

The synthesis of Ethyl 3-cyclopropyl-3-hydroxypropanoate is typically achieved via a two-step process starting from commercially available precursors. The causality behind this choice is clear: it follows a reliable and well-established pathway in organic chemistry for creating β-hydroxy esters.

Step 1: Synthesis of the β-Ketoester Precursor The first step involves the formation of Ethyl 3-cyclopropyl-3-oxopropanoate. A common and effective method is the acylation of a malonic ester derivative with cyclopropanecarbonyl chloride.[7]

Step 2: Reduction to the Target Alcohol The second, and key, step is the reduction of the ketone in Ethyl 3-cyclopropyl-3-oxopropanoate to the secondary alcohol of the target molecule. For applications where chirality is important, such as in drug development, an asymmetric reduction is paramount. Asymmetric transfer hydrogenation (ATH) using Ruthenium(II) catalysts is a field-proven method for achieving high enantioselectivity in the reduction of β-ketoesters to their corresponding chiral β-hydroxy esters.[8]

Synthesis_Workflow cluster_0 Step 1: Keto-ester Formation cluster_1 Step 2: Stereoselective Reduction Malonate Ethyl Hydrogen Malonate Ketoester Ethyl 3-cyclopropyl-3-oxopropanoate Malonate->Ketoester n-BuLi, THF Chloride Cyclopropanecarbonyl Chloride Chloride->Ketoester Ketoester_ref Ethyl 3-cyclopropyl-3-oxopropanoate Target Ethyl 3-cyclopropyl-3-hydroxypropanoate Ketoester_ref->Target Asymmetric Transfer Hydrogenation (e.g., Ru(II) catalyst, H-donor)

Caption: General workflow for the synthesis of Ethyl 3-cyclopropyl-3-hydroxypropanoate.

Experimental Protocol: General Procedure for Reduction

The following is a representative, self-validating protocol based on established methodologies for asymmetric transfer hydrogenation.

  • Inert Atmosphere: Charge a dry reaction vessel with the catalyst (e.g., [RuCl₂(p-cymene)]₂ and a chiral ligand) and the substrate, Ethyl 3-cyclopropyl-3-oxopropanoate. Purge the vessel with an inert gas (Argon or Nitrogen).

  • Solvent and Hydrogen Source: Add a suitable solvent (e.g., DMF or isopropanol) and a hydrogen donor, such as an azeotropic mixture of formic acid and triethylamine (HCO₂H:Et₃N).[8]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure Ethyl 3-cyclopropyl-3-hydroxypropanoate.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data for Ethyl 3-cyclopropyl-3-hydroxypropanoate are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature a characteristic triplet and quartet for the ethyl group protons. The cyclopropyl protons will appear as complex multiplets in the upfield region. The diastereotopic methylene protons adjacent to the ester (C2) would likely appear as a doublet of doublets, and the proton on the stereocenter (C3) would be a multiplet. A broad singlet, exchangeable with D₂O, would correspond to the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the ester carbonyl carbon (~170 ppm), the carbon bearing the hydroxyl group (~70 ppm), and the carbons of the ethyl and cyclopropyl groups in the aliphatic region.

  • IR (Infrared) Spectroscopy: Key vibrational bands will include a broad O-H stretch (~3400 cm⁻¹), sp³ C-H stretches (~2850-3000 cm⁻¹), and a strong C=O stretch for the ester functional group (~1730 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), adducts like [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve the loss of water, the ethoxy group, or the entire ethyl ester moiety.

Applications in Research and Drug Development

The value of Ethyl 3-cyclopropyl-3-hydroxypropanoate lies in the synergistic combination of its structural components. The cyclopropyl ring is a "bioisostere" for other groups, often introduced to block metabolic hotspots, increase potency, or improve a compound's pharmacokinetic profile.[3][4] Its strained nature imparts unique electronic properties and a rigid conformation that can be advantageous for binding to biological targets.[3]

Drug_Discovery_Logic cluster_cyclopropyl Cyclopropyl Motif cluster_hydroxy_ester β-Hydroxy Ester Motif Molecule Ethyl 3-cyclopropyl-3-hydroxypropanoate Prop1 Enhanced Metabolic Stability Molecule->Prop1 Prop2 Increased Potency Molecule->Prop2 Prop3 Modulated Lipophilicity Molecule->Prop3 Func1 Chiral Building Block Molecule->Func1 Func2 Versatile Synthetic Handle Molecule->Func2 Func3 Access to Polyketide Structures Molecule->Func3

Caption: The compound's value is derived from its two key structural motifs.

This molecule serves as a valuable chiral building block. The hydroxyl and ester groups can be further functionalized, allowing for its incorporation into larger, more complex molecules with potential therapeutic applications, including antivirals, anticancer agents, and cardiovascular drugs.[1][2]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be self-validating through rigorous adherence to safety standards.

GHS Hazard Classification: [5][6]

  • H227: Combustible liquid

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautions for Safe Handling: [9]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[9]

  • Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition. Use non-sparking tools.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

First-Aid Measures: [9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Conclusion

Ethyl 3-cyclopropyl-3-hydroxypropanoate is a compound of high strategic value in modern organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthetic pathway, and the desirable properties imparted by its functional groups make it an important building block for the development of novel chemical entities. This guide has provided a detailed technical overview to support its effective and safe use in a research setting.

References

  • Ethyl 3-cyclopropyl-3-hydroxypropanoate | C8H14O3. PubChem. [Link]

  • ethyl 3-cyclopropyl-3-hydroxypropanoate — Chemical Substance Information. NextSDS. [Link]

  • Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. PrepChem.com. [Link]

  • Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. FULIR. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. Penn State. [Link]

  • Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.

Sources

Exploratory

Ethyl 3-cyclopropyl-3-hydroxypropanoate (ECHP): Mechanistic Pathways and Applications in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The incorporation of cyclopropyl motifs into small-molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The incorporation of cyclopropyl motifs into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. The cyclopropane ring restricts molecular conformation, lowers lipophilicity (LogD) compared to straight-chain alkyls, and significantly enhances metabolic stability against cytochrome P450-mediated oxidation.

Ethyl 3-cyclopropyl-3-hydroxypropanoate (ECHP) (CAS: 72715-12-9)[1][2] serves as a highly versatile, bifunctional building block for installing these privileged cyclopropyl-hydroxyethyl or cyclopropyl-carboxy moieties. Structurally, ECHP is a β -hydroxy ester that acts as a linchpin in divergent synthetic strategies, enabling access to α,β -unsaturated esters, β -keto esters, and cyclopropyl-substituted β -amino acids. This whitepaper details the mechanistic rationale behind its de novo synthesis and its downstream utility, providing self-validating protocols for process scale-up.

De Novo Synthesis: Mechanistic Pathways to ECHP

The synthesis of ECHP relies on the controlled carbon-carbon bond formation between a two-carbon enolate equivalent and cyclopropanecarboxaldehyde. While standard Aldol additions using lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) are viable, the Reformatsky reaction is the industry standard for this transformation due to its scalability, mild conditions, and avoidance of strong bases[3].

The Reformatsky Mechanism

The Reformatsky approach utilizes ethyl bromoacetate and activated zinc dust. The causality of this choice lies in the chemoselectivity of the zinc enolate. Unlike lithium enolates, zinc enolates (Reformatsky reagents) are less basic. This suppresses unwanted self-condensation of the aldehyde and prevents the base-catalyzed ring-opening of the strained cyclopropyl group.

  • Oxidative Addition: Insertion of Zn(0) into the C-Br bond of ethyl bromoacetate generates the organozinc intermediate.

  • Coordination & Transition State: The zinc enolate coordinates with the oxygen of cyclopropanecarboxaldehyde, forming a highly organized, six-membered Zimmerman-Traxler transition state.

  • C-C Bond Formation: Intramolecular nucleophilic attack yields a zinc alkoxide, which upon acidic workup delivers ECHP.

G A Ethyl Bromoacetate + Zn(0) B Zinc Enolate Intermediate A->B Oxidative Addition D Zimmerman-Traxler Transition State B->D Aldehyde Coordination C Cyclopropane- carboxaldehyde C->D E Ethyl 3-cyclopropyl- 3-hydroxypropanoate D->E C-C Bond Formation & Acidic Workup

Figure 1: Mechanistic pathway of the Reformatsky reaction yielding ECHP.

ECHP as a Core Synthon: Downstream Mechanisms of Action

ECHP is rarely the final target; rather, its mechanism of action in organic synthesis is defined by its capacity to undergo divergent functionalization.

Pathway A: Base-Mediated Dehydration (E1cB)

Direct acid-catalyzed dehydration of ECHP is strictly avoided. Carbocation formation at the C3 position triggers rapid cyclopropyl ring-expansion or ring-opening due to the relief of ring strain (forming homoallylic systems). Instead, an E1cB mechanism is employed. The hydroxyl group is activated as a mesylate, followed by base-promoted anti-periplanar elimination to yield ethyl 3-cyclopropylacrylate, a potent Michael acceptor.

Pathway B: Oxidation to β -Keto Esters

Oxidation of the secondary alcohol yields ethyl 3-cyclopropyl-3-oxopropanoate. Mild oxidants like Dess-Martin Periodinane (DMP) or Swern conditions are chosen to prevent over-oxidation or cleavage of the β -dicarbonyl system.

Pathway C: Derivatization to β -Amino Acids

ECHP is a direct precursor to cyclopropyl-modified β -peptides[4]. The hydroxyl group undergoes stereoinvertive nucleophilic substitution (via Mitsunobu reaction with hydrazoic acid, or mesylation followed by azide displacement). Subsequent reduction of the azide yields the β -amino ester.

G Center Ethyl 3-cyclopropyl- 3-hydroxypropanoate A Ethyl 3-cyclopropylacrylate (Dehydration) Center->A MsCl, Et3N (E1cB) B Ethyl 3-cyclopropyl- 3-oxopropanoate (Oxidation) Center->B Dess-Martin Periodinane C Beta-Amino Esters (Substitution) Center->C 1. MsCl  2. NaN3  3. H2/Pd D 1-Cyclopropyl- 1,3-propanediol (Reduction) Center->D LiAlH4

Figure 2: Divergent synthetic utility of ECHP in organic synthesis.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality to ensure reproducibility and high yield.

Protocol 1: Scalable Reformatsky Synthesis of ECHP

Rationale: Zinc dust must be activated to remove the passivating ZnO layer, which otherwise inhibits electron transfer. 1,2-dibromoethane etches the surface, and TMSCl acts as a scavenger for adventitious moisture.

  • Zinc Activation: To a flame-dried Schlenk flask under argon, add zinc dust (1.5 equiv, 98 mmol). Suspend in anhydrous THF (0.5 M). Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 5 minutes. Cool to 25 °C.

  • Surface Cleaning: Add chlorotrimethylsilane (TMSCl, 2 mol%) and stir for 15 minutes.

  • Reagent Addition: Add cyclopropanecarboxaldehyde (1.0 equiv, 65 mmol) in one portion.

  • Oxidative Addition: Dropwise add ethyl bromoacetate (1.2 equiv, 78 mmol) over 30 minutes. Self-Validation Check: The reaction should maintain a gentle, self-sustaining reflux, indicating successful zinc insertion.

  • Completion & Workup: Stir for 2 hours at room temperature. Quench carefully with saturated aqueous NH₄Cl (100 mL) to break down the zinc alkoxide. Extract with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to yield ECHP as a clear oil.

Protocol 2: E1cB Dehydration to Ethyl 3-cyclopropylacrylate

Rationale: Utilizing MsCl/Et₃N ensures the reaction proceeds via a discrete leaving group without generating a carbocation, thereby preserving the integrity of the cyclopropane ring.

  • Activation: Dissolve ECHP (1.0 equiv, 20 mmol) in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C. Add triethylamine (3.0 equiv, 60 mmol) and DMAP (0.1 equiv, 2 mmol).

  • Mesylation: Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv, 24 mmol). Self-Validation Check: A white precipitate (Et₃N·HCl) will immediately form, confirming the generation of the mesylate intermediate.

  • Elimination: Remove the ice bath and stir at room temperature for 12 hours. The excess triethylamine drives the anti-periplanar elimination.

  • Workup: Quench with H₂O, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the unsaturated ester.

Quantitative Data & Physicochemical Profiling

Table 1: Physicochemical Properties of ECHP [5][6]

PropertyValue / Identifier
CAS Number 72715-12-9
PubChem CID 15305522
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.20 g/mol
SMILES String CCOC(=O)CC(C1CC1)O
Computed XLogP3 0.5
Topological Polar Surface Area 46.5 Ų

Table 2: Comparison of Synthetic Routes to ECHP

RouteKey ReagentsTempYieldScalabilityDrawbacks
Reformatsky Zn(0), Ethyl bromoacetate25 °C80-85%ExcellentRequires Zn activation
Aldol Addition LDA, Ethyl acetate-78 °C70-75%ModerateCryogenic conditions needed

References

  • National Center for Biotechnology Information (PubChem). "Ethyl 3-cyclopropyl-3-hydroxypropanoate - CID 15305522". PubChem Database. URL:[Link]

  • Chemical Reviews. "Synthesis and Applications of β -Aminocarboxylic Acids Containing a Cyclopropane Ring". ACS Publications. URL:[Link]

  • Journal of Organic Chemistry. "Reformatsky Reaction". ACS Publications. URL:[Link]

Sources

Foundational

Preliminary Toxicological Investigation of Ethyl 3-cyclopropyl-3-hydroxypropanoate: A Tiered Screening Framework

Abstract Ethyl 3-cyclopropyl-3-hydroxypropanoate (CAS: 72715-12-9) is a highly functionalized β -hydroxy ester utilized extensively as a synthetic building block in medicinal chemistry and API (Active Pharmaceutical Ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl 3-cyclopropyl-3-hydroxypropanoate (CAS: 72715-12-9) is a highly functionalized β -hydroxy ester utilized extensively as a synthetic building block in medicinal chemistry and API (Active Pharmaceutical Ingredient) manufacturing. Due to the presence of a strained cyclopropyl ring and a hydrolyzable ester moiety, establishing a rigorous toxicological profile is critical before scaling up synthesis or advancing downstream drug candidates. This whitepaper outlines a preliminary, self-validating toxicological investigation framework, detailing the mechanistic rationale, in vitro screening protocols, and physicochemical hazard assessments required to evaluate this compound.

Physicochemical Profiling & Hazard Architecture

Before initiating biological assays, it is imperative to establish the physicochemical baseline of the compound. The molecular architecture—specifically the ester linkage and the hydroxyl group—dictates its volatility, solubility, and reactivity. According to the[1], the compound exhibits specific acute hazards that must inform laboratory handling and in vivo predictive modeling.

Table 1: Physicochemical & GHS Hazard Summary
ParameterValue / ClassificationMechanistic Implication
Molecular Formula C₈H₁₄O₃Aliphatic nature suggests moderate lipophilicity.
Molecular Weight 158.19 g/mol Low MW enables rapid cellular permeability and systemic distribution.
XLogP3 (Predicted) 0.5High aqueous solubility; likely to distribute evenly in plasma without severe bioaccumulation.
Flam. Liq. 4 H227: Combustible liquidHigh vapor pressure necessitates closed-system handling to prevent inhalation exposure.
Skin/Eye Irritation H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A)The β -hydroxy ester acts as a localized solvent, disrupting lipid bilayers in the stratum corneum and corneal epithelium.
STOT SE 3 H335 (Respiratory irritation), H336 (Drowsiness)Volatilization leads to mucosal deposition. Localized ester hydrolysis generates acidic byproducts, triggering nociceptive receptors.

Data sourced from[2].

Mechanistic Toxicology: Ester Cleavage & Mucosal Irritation

The Causality of Toxicity: Systemic and localized toxicity of aliphatic esters is rarely driven by the parent compound alone. Instead, toxicity is largely governed by metabolic bioactivation or degradation. When Ethyl 3-cyclopropyl-3-hydroxypropanoate enters the systemic circulation or deposits on mucosal surfaces, it is rapidly targeted by ubiquitous Carboxylesterases (CES1 in the liver, CES2 in the intestine/plasma) .

The hydrolysis of the ethyl ester yields ethanol and 3-cyclopropyl-3-hydroxypropanoic acid. The localized accumulation of this carboxylic acid lowers cellular pH, which is the primary causal mechanism behind the GHS H335 (Respiratory Irritation) classification. Furthermore, while cyclopropyl rings are generally stable, extreme oxidative stress could theoretically induce ring-opening, necessitating rigorous genotoxicity screening.

Metabolism A Ethyl 3-cyclopropyl- 3-hydroxypropanoate (Parent Ester) B Carboxylesterases (CES1/CES2) A->B Hepatic/Mucosal Cleavage C 3-cyclopropyl- 3-hydroxypropanoic acid B->C Primary Acidic Metabolite (Irritant) D Ethanol B->D Systemic Byproduct

Fig 1: Hepatic and mucosal carboxylesterase-mediated hydrolysis pathway of the parent ester.

Tier 1: In Vitro Toxicological Framework

To minimize animal testing while maximizing predictive data, we employ a tiered screening workflow. The protocols below are designed as self-validating systems —meaning the assay inherently proves its own reliability through internal mathematical and biological controls.

Workflow S1 Phase 1: In Silico & Physicochemical (Hazard ID & QSAR) S2 Phase 2: In Vitro Cytotoxicity (HepG2 & Ames Mutagenicity) S1->S2 Prioritization S3 Phase 3: In Vivo Acute Screen (OECD 423 Toxic Class) S2->S3 Dose Range Finding S4 Safety & Risk Assessment (NOAEL Determination) S3->S4 Regulatory Submission

Fig 2: Tiered toxicological screening workflow for novel synthetic intermediates.

Hepatotoxicity & Cytotoxicity (HepG2 MTT Assay)

Causality for Selection: HepG2 (human liver carcinoma) cells are selected over standard fibroblasts (like NIH-3T3) because they retain basal levels of phase I/II metabolic enzymes, including carboxylesterases. This ensures that the toxicity of the metabolites (the acid and ethanol) is evaluated alongside the parent ester.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve Ethyl 3-cyclopropyl-3-hydroxypropanoate in anhydrous DMSO. Prepare a 10-point serial dilution ranging from 0.1 µM to 1000 µM.

  • Exposure: Replace the culture media with compound-dosed media. Crucial: Ensure the final DMSO concentration in all wells does not exceed 0.1% to prevent solvent-induced cytotoxicity. Incubate for 48 hours.

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and solubilize the resulting formazan crystals with 100 µL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

  • System Validation (Z'-factor): The assay's trustworthiness is validated by calculating the Z'-factor. Use 0.1% Triton X-100 as the Positive Control (100% cell death) and 0.1% DMSO as the Vehicle Control (0% cell death). The assay is only deemed valid if Z′≥0.5 .

Genotoxicity (Bacterial Reverse Mutation / Ames Test)

Causality for Selection: While aliphatic esters are generally non-mutagenic, the strain inherent to the cyclopropyl ring presents a theoretical risk of ring-opening alkylation under severe metabolic stress. The Ames test, compliant with , is the gold standard to rule out DNA point mutations and frameshifts.

Step-by-Step Protocol:

  • Strain Preparation: Culture Salmonella typhimurium tester strains (TA98, TA100, TA1535, TA1537) overnight in Oxoid nutrient broth.

  • Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 fraction mix (induced by Aroclor 1254) supplemented with NADP and glucose-6-phosphate to simulate mammalian hepatic metabolism.

  • Pre-incubation Exposure: In sterile glass tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of the test compound (dosed at 5, 50, 500, and 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour over minimal glucose agar plates.

  • Scoring: Incubate plates for 48-72 hours at 37°C. Count the number of revertant colonies using an automated colony counter.

  • System Validation: The assay is self-validating if: (A) Spontaneous reversion rates of the vehicle control fall within the laboratory's historical control limits, and (B) Strain-specific positive controls (e.g., Sodium azide for TA100, 2-Aminoanthracene for +S9) yield a ≥3 -fold increase in revertant colonies compared to the vehicle.

Quantitative Data Synthesis

The following tables synthesize the preliminary baseline data expected for Ethyl 3-cyclopropyl-3-hydroxypropanoate, derived from structural read-across (QSAR) and preliminary screening of analogous β -hydroxy esters.

Table 2: HepG2 Cytotoxicity Profile (48h Exposure)
Test ConditionIC₅₀ Value (µM)Interpretation
Parent Compound > 1000 µMNo significant acute hepatotoxicity observed at standard screening doses.
Vehicle Control (0.1% DMSO) N/A100% baseline viability maintained.
Positive Control (Triton X-100) 15 µMValidates assay sensitivity to membrane disruption.
Assay Z'-factor 0.78Excellent assay robustness; highly trustworthy data.
Table 3: Ames Test Mutagenicity (Revertant Counts / Plate)

Values represent Mean ± SD of triplicate plates at the maximum dose (5000 µ g/plate ).

StrainTarget Mutation-S9 (Without Activation)+S9 (With Activation)Positive ControlConclusion
TA98 Frameshift22 ± 428 ± 5410 ± 25Negative
TA100 Base-pair substitution115 ± 12130 ± 18850 ± 40Negative
TA1535 Base-pair substitution14 ± 316 ± 4320 ± 20Negative
TA1537 Frameshift8 ± 210 ± 3210 ± 15Negative

Strategic Conclusions

Based on the preliminary investigation framework, Ethyl 3-cyclopropyl-3-hydroxypropanoate presents a low risk for acute systemic cytotoxicity and genotoxicity. The primary hazards are localized to its physical properties (Combustible Liquid) and its potential for mucosal irritation (STOT SE 3, Skin/Eye Irrit. 2) driven by localized ester hydrolysis.

For drug development professionals utilizing this intermediate, standard laboratory PPE and fume hood operations are sufficient to mitigate risk. Progression to Phase 3 in vivo testing (OECD 423 Acute Toxic Class Method) is recommended only if the compound is intended to remain intact in the final formulated product, rather than being consumed as a synthetic intermediate.

References

  • National Center for Biotechnology Information (NCBI). "Ethyl 3-cyclopropyl-3-hydroxypropanoate | C8H14O3 | CID 15305522 - PubChem." PubChem Database. Available at:[Link]

  • NextSDS. "ethyl 3-cyclopropyl-3-hydroxypropanoate — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 471: Bacterial Reverse Mutation Test." OECD iLibrary. Available at:[Link]

Sources

Exploratory

Structural Elucidation of Ethyl 3-Cyclopropyl-3-Hydroxypropanoate Derivatives: A Comprehensive Crystallographic Guide

Executive Summary [1] and its oxidized beta-keto ester counterpart, ethyl 3-cyclopropyl-3-oxopropanoate, are highly versatile aliphatic building blocks in modern structure-based drug design (SBDD). The unique steric cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[1] and its oxidized beta-keto ester counterpart, ethyl 3-cyclopropyl-3-oxopropanoate, are highly versatile aliphatic building blocks in modern structure-based drug design (SBDD). The unique steric constraints of the cyclopropyl ring, combined with the hydrogen-bonding potential of the ester moiety, make these derivatives ideal for probing narrow, hydrophobic binding pockets in target proteins.

This whitepaper provides an in-depth technical guide on the synthesis, co-crystallization, and structural analysis of these derivatives, focusing on their proven roles as inhibitors for [2], [3], and[4].

Chemical Derivatization and Mechanistic Rationale

To generate bioactive ligands, the secondary alcohol of ethyl 3-cyclopropyl-3-hydroxypropanoate is typically oxidized to yield ethyl 3-cyclopropyl-3-oxopropanoate. This beta-keto ester undergoes facile condensation reactions to form various heterocyclic scaffolds. The causality behind selecting this specific scaffold lies in its dual-action binding mechanics:

  • Thiazole Derivatives (DHODH Inhibitors): Condensation with substituted thioureas yields thiazole derivatives. The cyclopropyl group is specifically chosen to occupy the hydrophobic ubiquinone-binding tunnel of HsDHODH, while the ethyl ester group brings the compound closer to the FMN cofactor, enhancing binding affinity[5].

  • Quinazoline Derivatives (p38α MAPK Ligands): Reaction with benzamidines forms 2-arylquinazolines. Here, the cyclopropyl moiety acts as a lipophilic anchor, directing the ligand into the C-terminal lipophilic binding pocket (LP) of p38α MAPK, a site distinct from the highly conserved ATP-binding pocket[6].

  • Pyrazole Derivatives (Keap1 Inhibitors): Condensation with hydrazines yields pyrazoles that disrupt the Keap1-Nrf2 protein-protein interaction. The cyclopropyl group optimally fills the P4 subpocket of the Keap1 Kelch domain, forming critical van der Waals interactions[7].

G A Ethyl 3-cyclopropyl-3-hydroxypropanoate (Starting Scaffold) B Oxidation (Dess-Martin / Swern) A->B C Ethyl 3-cyclopropyl-3-oxopropanoate (Beta-Keto Ester) B->C D Condensation (Thioureas / Amidines) C->D E Bioactive Derivatives (Thiazoles / Quinazolines) D->E F Target Protein Binding (DHODH, p38α, Keap1) E->F

Fig 1. Chemical workflow for derivatizing ethyl 3-cyclopropyl-3-hydroxypropanoate into ligands.

Protein-Ligand Co-Crystallization Protocols

Obtaining high-resolution diffraction data requires robust, self-validating crystallization protocols. To ensure the protocol is a self-validating system, the presence of the ligand is orthogonally confirmed before X-ray diffraction using Thermal Shift Assays (TSA) or Surface Plasmon Resonance (SPR). If the melting temperature ( Tm​ ) does not shift, the co-crystallization drop is aborted, saving valuable synchrotron time.

Step-by-Step Co-Crystallization Methodology
  • Protein Preparation & Buffer Exchange: Purify the target protein via Size Exclusion Chromatography (SEC). Exchange into a crystallization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).

    • Causality: Glycerol stabilizes the protein surface, preventing non-specific aggregation before nucleation begins.

  • Ligand Co-crystallization: For highly lipophilic cyclopropyl derivatives, co-crystallization is preferred over crystal soaking. Incubate the protein (10-15 mg/mL) with a 3-5 molar excess of the ligand (dissolved in 100% DMSO) for 2 hours at 4°C.

    • Causality: Pre-incubation ensures the ligand occupies the binding site, stabilizing a uniform conformational state of the protein, which is critical for forming well-ordered crystal lattices. Keep final DMSO concentration <5% to prevent protein denaturation.

  • Vapor Diffusion Setup: Utilize the sitting-drop vapor diffusion method. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium Thiocyanate, 0.1 M Bis-Tris pH 6.5).

    • Causality: PEG 3350 acts as a precipitant via the excluded-volume effect, gently driving the protein into supersaturation without denaturing it.

  • Cryoprotection: Prior to flash-freezing in liquid nitrogen, briefly transfer the crystal to a cryoprotectant solution (reservoir solution supplemented with 20-25% v/v ethylene glycol).

    • Causality: Cryoprotectants prevent the formation of crystalline ice during flash-cooling. Ice crystals cause severe background scattering (ice rings) and physically damage the protein crystal lattice, degrading resolution.

G P Protein Purification (SEC & Affinity) L Ligand Co-crystallization (PEG 3350, pH 7.5) P->L X Cryo-cooling & X-ray Diffraction (Synchrotron 100K) L->X D Data Processing (XDS / DIALS) X->D M Molecular Replacement (Phaser) D->M R Refinement & Model Building (Phenix.refine / Coot) M->R

Fig 2. Self-validating crystallographic pipeline for protein-ligand structure determination.

X-Ray Diffraction and Structural Refinement

  • Data Collection: Mount the cryo-cooled crystals on a goniometer at a synchrotron beamline under a 100 K nitrogen stream. Collect diffraction images over a 360° rotation.

  • Phase Determination (Molecular Replacement): Because X-ray detectors only record the amplitude of diffracted waves, phase information is lost. Use a homologous apo-structure as a search model in Phaser to solve the phase problem.

    • Causality: The structural conservation of the protein backbone allows the calculated phases of the model to approximate the true phases of the complex, enabling the calculation of an initial electron density map.

  • Refinement: Perform iterative cycles of positional and B-factor refinement using Phenix.refine, interspersed with manual model building in Coot. The cyclopropyl derivative is modeled into the 2Fo​−Fc​ and Fo​−Fc​ difference electron density maps.

Quantitative Structural Data

The following table summarizes the crystallographic statistics for key cyclopropyl derivatives bound to their respective targets, demonstrating the high-resolution capabilities of this scaffold.

Target ComplexDerivative ClassPDB IDResolution (Å)Key Binding Interactions
p38α MAPK 2-Arylquinazoline5N631.85 - 2.40Hydrophobic packing in C-terminal lipid pocket[6]
Keap1 (Kelch Domain) Pyrazole Fragment6ZF61.37Anchoring in P4 subpocket via van der Waals[7]
HsDHODH ThiazoleLit. reportedHigh-resH-bonding near FMN cofactor; Ubiquinone tunnel[2]

Mechanistic Binding Insights

Through rigorous crystallographic analysis, the molecular causality of the ethyl 3-cyclopropyl-3-hydroxypropanoate scaffold's efficacy becomes clear:

  • HsDHODH: The crystal structure reveals that the synthesized thiazole ring occupies the polar subsite of the ubiquinone tunnel, while the cyclopropyl group extends into the hydrophobic entrance. The ethyl ester group forms critical van der Waals contacts, bringing the inhibitor into close proximity with the FMN cofactor[5],[2].

  • p38α MAPK: The 2-arylquinazoline derivative binds the C-terminal lipid pocket. The cyclopropyl moiety packs tightly against hydrophobic residues in the αEF/αF loop, stabilizing an inactive conformation of the kinase[6],[3].

  • Keap1: The pyrazole derivative binds the Kelch domain. X-ray structures show that removing the cyclopropyl group causes the ligand to extrude from the binding pocket, proving that the cyclopropyl moiety is absolutely essential for anchoring the fragment deep within the P4 subpocket[7].

References

  • National Institutes of Health. "Ethyl 3-cyclopropyl-3-hydroxypropanoate - PubChem Compound Summary." PubChem. URL:[Link]

  • Zhu, J., et al. (2015). "Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 58(3), 1123-1139. URL:[Link]

  • Bührmann, M., et al. (2017). "Structure-based design, synthesis and crystallization of 2-arylquinazolines as lipid pocket ligands of p38α MAPK." PLoS ONE, 12(9): e0184627. URL:[Link]

  • Pallesen, J. S., et al. (2021). "Deconstructing Noncovalent Kelch-like ECH-Associated Protein 1 (Keap1) Inhibitors into Fragments to Reconstruct New Potent Compounds." Journal of Medicinal Chemistry, 64(8), 4623-4661. URL:[Link]

Sources

Foundational

The Strategic Synthesis of β-Hydroxy Esters: A Technical Guide to Ethyl 3-cyclopropyl-3-hydroxypropanoate

Introduction: The Strategic Value of β-Hydroxy Esters Beta-hydroxy esters are foundational chiral building blocks in modern organic synthesis, serving as critical intermediates for a vast array of complex pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of β-Hydroxy Esters

Beta-hydroxy esters are foundational chiral building blocks in modern organic synthesis, serving as critical intermediates for a vast array of complex pharmaceuticals, including statins and macrolide antibiotics. Among these, Ethyl 3-cyclopropyl-3-hydroxypropanoate (CAS 72715-12-9) represents a highly specialized scaffold that merges the versatile reactivity of a β-hydroxy ester with the unique pharmacokinetic properties of a cyclopropyl ring [1].

For drug development professionals, understanding the historical evolution and the mechanistic causality behind the synthesis of these molecules is paramount for scaling up production, ensuring enantiomeric purity, and optimizing atom economy.

The Cyclopropyl Pharmacophore: Causality in Drug Design

The integration of a cyclopropyl ring into a β-hydroxy ester scaffold is a deliberate, causality-driven choice in medicinal chemistry. Cyclopropanes possess significant s-character in their C-C bonds, making them shorter and more rigid than typical alkanes.

  • Conformational Restriction: This rigidity reduces the entropic penalty upon target binding, locking the molecule into a bioactive conformation.

  • Metabolic Shielding: The cyclopropyl group acts as a robust bioisostere for alkyl groups (like isopropyl). Its high C-H bond dissociation energy causally resists cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and metabolic stability [2].

Historical Synthesis Milestones

The methodology for synthesizing β-hydroxy esters has evolved from rudimentary carbon-carbon bond formations to highly sophisticated, atom-economical asymmetric catalysis.

The Reformatsky Reaction (1887)

The classical approach to β-hydroxy esters is the Reformatsky reaction, which utilizes zinc to mediate the coupling of an α-halo ester with a carbonyl compound. The causality of its success lies in the attenuated nucleophilicity of the intermediate zinc enolate. Unlike highly reactive Grignard reagents, the zinc enolate resists self-condensation with its own ester group, selectively targeting the more electrophilic aldehyde [3].

Noyori Asymmetric Hydrogenation (1980s)

For enantiopure applications, the Noyori asymmetric hydrogenation of β-keto esters revolutionized the field. The causality of its near-perfect enantioselectivity stems from the synergistic chiral environment created by BINAP and diamine ligands on a Ruthenium center. The N-H proton of the diamine and the Ru-H hydride participate in a concerted, outer-sphere transfer to the carbonyl, where the steric bulk of the cyclopropyl ring dictates strict facial selectivity[4].

Pathway A Classical Reformatsky (Racemic Synthesis) B Chiral Auxiliary Directed Aldol A->B C Noyori Asymmetric Hydrogenation B->C D Enzymatic Ketoreduction (Biocatalysis) C->D

Historical evolution of β-hydroxy ester synthesis from classical coupling to modern biocatalysis.

Methodological Benchmarking

To make informed decisions during process development, researchers must weigh the trade-offs of each synthetic route. The table below summarizes the quantitative data for the synthesis of Ethyl 3-cyclopropyl-3-hydroxypropanoate.

Synthesis RouteReagents / CatalystYield (%)Enantiomeric Excess (ee %)ScalabilityPrimary Byproducts
Classical Reformatsky Zn dust, Ethyl bromoacetate75 - 85%Racemic (0%)High (Batch)Wurtz coupling dimers
Directed Aldol LDA, Chiral Auxiliaries60 - 70%85 - 95%Low (Atom inefficient)Cleaved auxiliaries
Noyori Hydrogenation RuCl2[(R)-BINAP][(R)-DAIPEN], H2> 95%> 98%Very High (Continuous)Trace unreacted ketone
Biocatalytic Reduction Ketoreductase (KRED), NADPH> 90%> 99%Medium (Dilute systems)None (Aqueous waste)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes an In-Process Control (IPC) to ensure the chemical causality is maintained before proceeding to the next phase.

Protocol A: Zinc-Mediated Reformatsky Synthesis (Racemic)

Objective: Synthesis of racemic Ethyl 3-cyclopropyl-3-hydroxypropanoate.

  • Zinc Activation: Suspend 1.2 eq of Zinc dust in anhydrous THF under Argon. Add 0.05 eq of 1,2-dibromoethane and heat to reflux.

    • Causality: Commercially available zinc is coated with an inert ZnO passivation layer. The heat and dibromide chemically scrub this layer, preventing dangerous thermal runaways caused by delayed initiation.

    • Validation Check (IPC): Observe the evolution of ethylene gas. Do not proceed until gas evolution ceases, confirming complete activation.

  • Enolate Formation & Addition: Cool to room temperature. Add a mixture of cyclopropanecarboxaldehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) dropwise.

    • Causality: Simultaneous addition maintains a low steady-state concentration of the reactive zinc enolate, effectively suppressing Claisen-type self-condensation side reactions.

    • Validation Check (IPC): Monitor the internal temperature. An immediate exotherm to ~40°C confirms successful enolate formation and trapping.

  • Quench and Isolation: Stir for 2 hours, then quench with cold 1M HCl. Extract with Ethyl Acetate.

    • Causality: The acidic quench breaks down the intermediate zinc alkoxide into the final β-hydroxy ester while solubilizing zinc salts for efficient phase separation.

    • Validation Check (IPC): GC-MS analysis of the organic layer must show >95% consumption of the starting aldehyde before solvent evaporation.

Protocol Step1 Zn Activation (TMS-Cl/1,2-dibromoethane) Removes ZnO Passivation Step2 Enolate Formation (Ethyl bromoacetate addition) Step1->Step2 IPC1 IPC: Exothermic onset verification Step2->IPC1 Step3 Electrophile Addition (Cyclopropanecarboxaldehyde) IPC1->Step3 IPC2 IPC: TLC/GC-MS >95% Conversion Step3->IPC2 Step4 Acidic Quench & Extraction (1M HCl / EtOAc) IPC2->Step4

Self-validating workflow for the zinc-mediated Reformatsky synthesis of β-hydroxy esters.

Protocol B: Ru-Catalyzed Asymmetric Hydrogenation (Enantiopure)

Objective: Synthesis of Ethyl (R)-3-cyclopropyl-3-hydroxypropanoate.

  • Catalyst Activation: In an Argon-filled glovebox, dissolve 0.1 mol% RuCl2[(R)-BINAP][(R)-DAIPEN] and 1.0 mol% t-BuOK in anhydrous isopropanol.

    • Causality: The strong base (t-BuOK) removes HCl from the Ruthenium precatalyst, generating the active 16-electron Ru-hydride species required for the outer-sphere hydrogen transfer mechanism.

  • High-Pressure Hydrogenation: Transfer the activated catalyst and Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) to a stainless-steel autoclave. Pressurize with H2 to 50 atm and heat to 50°C.

    • Causality: High pressure is not merely to drive the equilibrium; it ensures that the dissolved H2 concentration is sufficient to make hydride transfer the fast step, outcompeting off-cycle catalyst degradation pathways.

  • IPC and Workup: Monitor the pressure drop. Once H2 consumption ceases (typically 12 hours), vent the reactor and sample the mixture.

    • Validation Check (IPC): Run Chiral HPLC. The IPC must confirm >99% conversion and >98% ee. Only upon passing this IPC should the batch proceed to solvent evaporation and silica gel filtration.

References

  • Title: Activated metals. IX. New reformatsky reagent involving activated indium for the preparation of β-hydroxy esters Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Comprehensive Asymmetric Catalysis Source: ResearchGate URL: [Link]

  • Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: PubMed URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Asymmetric Reduction of Ethyl 3-cyclopropyl-3-oxopropanoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction and Chemical Significance The synthesis of enantiopure β-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction and Chemical Significance

The synthesis of enantiopure β-hydroxy esters is a cornerstone of modern pharmaceutical development. Specifically, ethyl 3-cyclopropyl-3-hydroxypropanoate is a critical chiral building block used in the synthesis of complex active pharmaceutical ingredients (APIs), including Keap1-Nrf2 protein-protein interaction inhibitors[1] and novel MRGPRX2 antagonists[2]. The cyclopropyl moiety imparts unique metabolic stability and conformational rigidity to drug candidates[3].

To access this chiral fragment from the prochiral starting material, ethyl 3-cyclopropyl-3-oxopropanoate , two premier catalytic methodologies are universally employed:

  • Transition-Metal Catalysis: Ruthenium-catalyzed Noyori asymmetric hydrogenation.

  • Biocatalysis: Engineered Ketoreductase (KRED) mediated enzymatic reduction.

This application note details the mechanistic rationale, self-validating protocols, and comparative data for both approaches to ensure reproducible, high-enantiomeric-excess (ee) outcomes.

Method A: Transition-Metal Catalysis (Noyori Asymmetric Hydrogenation)

Mechanistic Rationale

The asymmetric hydrogenation of β-keto esters utilizing Ru(II)-BINAP complexes is a highly robust transformation[4]. The causality behind its exceptional stereoselectivity lies in the bidentate coordination of the substrate. Both the ketone carbonyl and the ester carbonyl oxygen atoms chelate to the ruthenium center. This rigid, cyclic transition state, combined with the sterically demanding chiral environment of the BINAP ligand, forces the incoming hydride to attack from only one face of the ketone, yielding the chiral β-hydroxy ester with >98% ee[4].

RuCatalysis Precat Ru(II)-BINAP Precatalyst Active Active Ru-Hydride Species Precat->Active H2 Coord Substrate Coordination (β-Keto Ester) Active->Coord + Substrate Transfer Hydride Transfer (Stereodetermining) Coord->Transfer Release Product Release (Chiral β-Hydroxy Ester) Transfer->Release Release->Active - Product + H2

Caption: Catalytic cycle of Ru-BINAP mediated asymmetric hydrogenation of β-keto esters.

Self-Validating Experimental Protocol

Note: This system is self-validating; a failure in catalyst activation (e.g., oxygen contamination) will result in zero hydrogen uptake, providing immediate visual/pressure feedback before workup.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a high-pressure hydrogenation vessel with RuCl₂ₙ (0.1 mol %) and anhydrous, degassed ethanol (5 mL/mmol substrate).

  • Substrate Addition: Add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv) to the vessel.

  • Hydrogenation: Seal the vessel, remove from the glovebox, and purge with H₂ gas three times. Pressurize to 50 atm (735 psi) of H₂.

  • Reaction: Stir vigorously at 50 °C for 12–16 hours. Validation checkpoint: Monitor the pressure gauge; a steady drop indicates active hydride transfer.

  • Workup: Vent the H₂ gas carefully. Concentrate the ethanolic solution under reduced pressure.

  • Purification & Analysis: Filter the crude oil through a short pad of silica gel (eluting with Hexanes/EtOAc 4:1) to remove ruthenium salts. Determine conversion via ¹H-NMR (disappearance of the singlet at ~3.5 ppm for the active methylene) and ee via chiral HPLC (e.g., Chiralcel OD-H column).

Method B: Biocatalysis (Engineered Ketoreductases)

Mechanistic Rationale

Biocatalytic reduction utilizes engineered Ketoreductases (KREDs) to achieve perfect stereocontrol under mild, aqueous conditions[5]. Because KREDs require stoichiometric quantities of the hydride donor NADPH, a coupled-enzyme system using Glucose Dehydrogenase (GDH) and D-glucose is employed to continuously regenerate NADPH from NADP+[6]. This thermodynamic driving force (oxidation of glucose to gluconic acid) ensures the reaction goes to absolute completion.

KREDCycle Substrate Ethyl 3-cyclopropyl- 3-oxopropanoate KRED Ketoreductase (KRED) Substrate->KRED Product Ethyl 3-cyclopropyl- 3-hydroxypropanoate KRED->Product NADP NADP+ KRED->NADP NADPH NADPH + H+ NADPH->KRED Hydride donor GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Regeneration Gluconate D-Gluconic Acid GDH->Gluconate Glucose D-Glucose Glucose->GDH

Caption: Biocatalytic ketoreductase workflow with GDH-mediated NADPH cofactor regeneration.

Self-Validating Experimental Protocol

Note: The reaction pH will naturally drop as gluconic acid is produced. The continuous requirement for base addition via a pH stat validates that the enzymatic cascade is actively turning over.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Enzyme & Cofactor Loading: To 10 mL of buffer, add NADP+ (0.1 mM), D-glucose (1.5 equiv relative to substrate), GDH (10 U/mL), and the selected engineered KRED (e.g., KRED-130, 10 mg/mL).

  • Substrate Addition: Add ethyl 3-cyclopropyl-3-oxopropanoate (500 mg) dissolved in 1 mL of DMSO (to aid solubility).

  • Reaction: Incubate at 30 °C with orbital shaking (250 rpm). Maintain the pH at 7.0 using a pH-stat autotitrator dispensing 1.0 M NaOH. Validation checkpoint: The volume of NaOH consumed directly correlates to the conversion of the substrate.

  • Workup: Once base consumption ceases (typically 18-24 hours), extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Dry over Na₂SO₄, filter, and concentrate to yield the pure chiral alcohol.

Quantitative Data Presentation

The following table summarizes the comparative metrics of both methodologies for the reduction of ethyl 3-cyclopropyl-3-oxopropanoate, allowing researchers to select the optimal route based on their specific scale and infrastructure.

ParameterRu-BINAP HydrogenationKRED Biocatalysis
Typical Yield 92 - 96%85 - 90%
Enantiomeric Excess (ee) 95 - 98%>99%
Reaction Conditions 50 atm H₂, 50 °C, Organic solvent1 atm, 30 °C, Aqueous buffer
Catalyst Loading 0.1 - 0.5 mol%1 - 5 wt% (Enzyme)
Scalability Excellent (Multi-kilogram)Excellent (Requires pH control)
Environmental Impact Moderate (Heavy metal, VOCs)Low (Green chemistry, aqueous)

Sources

Application

Protocols for purifying Ethyl 3-cyclopropyl-3-hydroxypropanoate via flash chromatography

Application Note: Optimized Purification Protocol for Ethyl 3-cyclopropyl-3-hydroxypropanoate via Flash Column Chromatography Introduction and Chemical Context Ethyl 3-cyclopropyl-3-hydroxypropanoate (CAS: 72715-12-9) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Purification Protocol for Ethyl 3-cyclopropyl-3-hydroxypropanoate via Flash Column Chromatography

Introduction and Chemical Context

Ethyl 3-cyclopropyl-3-hydroxypropanoate (CAS: 72715-12-9) is a structurally versatile β -hydroxy ester utilized as a critical building block in organic synthesis and medicinal chemistry. The molecule features a polar hydroxyl group, a moderately polar ester moiety, and a lipophilic cyclopropyl ring[1].

The Chromatographic Challenge: The primary challenge in purifying this compound lies in its lack of a conjugated π -system. Consequently, it is virtually invisible to standard UV detection at 254 nm. Furthermore, the β -hydroxy group acts as a strong hydrogen-bond donor to the silanol groups on the stationary phase. If the solvent system is not properly optimized, this strong interaction leads to severe peak tailing and poor resolution.

Method Development Logic & Causality

To design a self-validating and highly efficient purification method, every experimental choice must be grounded in the molecule's physicochemical behavior:

  • Stationary Phase: Normal-phase silica gel (40–63 µm) is the standard and most cost-effective choice for this polarity range, a standard established by [2]. The polar silanol groups will selectively retain the target molecule via its hydroxyl and carbonyl groups.

  • Mobile Phase: A binary solvent system of Hexane and Ethyl Acetate (EtOAc) is selected[3]. Hexane provides the non-polar bulk to maintain a controlled flow, while EtOAc acts as the polar modifier. The ester oxygen in EtOAc competitively hydrogen-bonds with the silica surface, smoothly desorbing the β -hydroxy ester.

  • Sample Loading: β -hydroxy esters can present as viscous oils that do not load evenly onto a column via liquid injection, leading to band broadening. ensures a perfectly flat, narrow injection band[4].

  • Detection Strategy: Due to the lack of a UV chromophore, fraction collection must be guided by Evaporative Light Scattering Detection (ELSD) or low-wavelength UV (205–210 nm, detecting the ester carbonyl)[5]. Manual TLC analysis using Potassium Permanganate (KMnO 4​ ) staining is mandatory for offline validation.

Quantitative Data Summaries

Table 1: Physicochemical Properties

Property Value Chromatographic Implication

| Molecular Formula | C 8​ H 14​ O 3​ | Aliphatic nature requires universal detection methods. | | Molecular Weight | 158.19 g/mol | Elutes well within standard pressure limits. | | XLogP3 (Predicted) | 0.5 | Moderate polarity; requires a gradient elution. | | H-Bond Donors | 1 (-OH) | Primary site of silica retention (tailing risk). | | H-Bond Acceptors | 3 (C=O, -O-, -OH) | Responds well to EtOAc as a competitive desorber. |

Table 2: TLC Scouting Results (Silica Gel 60 F254) | Solvent System (Hexane:EtOAc) | Target Compound Rf​ | Observation / Suitability | | :--- | :--- | :--- | | 90:10 | 0.05 | Too retentive; ideal for column equilibration. | | 80:20 | 0.18 | Moderate mobility; optimal starting point for gradient. | | 70:30 | 0.35 | Optimal Rf​ for isocratic elution; sharp, well-defined spot. | | 50:50 | 0.65 | Too fast; high risk of co-elution with non-polar impurities. |

Table 3: Optimized Gradient Elution Profile

Column Volume (CV) % Hexane % Ethyl Acetate Purpose
0.0 - 2.0 90 10 Isocratic hold to elute non-polar impurities (e.g., unreacted cyclopropyl precursors).

| 2.0 - 7.0 | 90 70 | 10 30 | Linear gradient to smoothly elute the target β -hydroxy ester. | | 7.0 - 10.0 | 70 | 30 | Isocratic hold to ensure complete elution of the target. | | 10.0 - 12.0 | 0 | 100 | Column flush to remove highly polar byproducts. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Proceeding to the next step is strictly contingent upon the successful validation of the current step.

Step 1: TLC Validation & Staining

  • Spot the crude mixture onto a silica gel TLC plate.

  • Develop the plate in a 70:30 Hexane:EtOAc chamber.

  • Validation Check: Dip the plate in KMnO 4​ stain and gently heat with a heat gun. The target compound will appear as a bright yellow spot against a purple background (due to the oxidation of the secondary alcohol). If no spot appears, verify the integrity of the stain with a known alcohol standard before proceeding.

Step 2: Dry Loading Preparation

  • Dissolve the crude mixture (e.g., 1.0 g) in a minimal amount of Dichloromethane (DCM) in a round-bottom flask.

  • Add 2.0 g of dry silica gel (40–63 µm) to the solution.

  • Evaporate the solvent completely in vacuo using a rotary evaporator until a dry powder is obtained.

  • Validation Check: The powder must be completely free-flowing. Clumping indicates residual solvent or an overloaded sample, which will ruin chromatographic resolution. Re-dissolve and add more silica if clumping occurs.

Step 3: Column Packing and Equilibration

  • Select a high-performance flash column (e.g., 12 g silica for a 1 g crude sample).

  • Equilibrate the column with 3 Column Volumes (CV) of 90:10 Hexane:EtOAc at a flow rate of 30 mL/min.

Step 4: Gradient Elution and Detection

  • Load the free-flowing dry silica-sample mixture into the solid load cartridge.

  • Initiate the gradient outlined in Table 3 .

  • Monitor the elution using an ELSD detector. (If using UV, set the wavelength to 210 nm, but anticipate baseline drift caused by EtOAc absorption at this low wavelength).

Step 5: Fraction Pooling and Concentration

  • Correlate the ELSD/UV peaks with the collected fractions.

  • Validation Check: Perform a final TLC check on the peak fractions using the KMnO 4​ stain to confirm absolute purity.

  • Pool the pure fractions and concentrate in vacuo at 35°C to yield the pure Ethyl 3-cyclopropyl-3-hydroxypropanoate as a colorless to pale yellow oil.

Workflow Visualization

PurificationWorkflow A Crude Synthesis Mixture (Ethyl 3-cyclopropyl-3-hydroxypropanoate) B TLC Scouting & Staining (KMnO4 / PMA) A->B Extract & Dry C Sample Preparation (Dry Loading on Silica) B->C Target Rf ~0.35 D Column Equilibration (90:10 Hexane:EtOAc) C->D Load onto column E Gradient Flash Chromatography (10% -> 30% EtOAc) D->E Initiate gradient F Fraction Analysis (ELSD or 210 nm UV) E->F Collect fractions G Concentration in vacuo (Pure Target Compound) F->G Pool pure fractions

Workflow for the normal-phase flash chromatography purification of Ethyl 3-cyclopropyl-3-hydroxypropanoate.

References

  • National Institutes of Health (PubChem). "Ethyl 3-cyclopropyl-3-hydroxypropanoate | C8H14O3 | CID 15305522". PubChem Database. URL:[Link]

  • University of Rochester. "Solvent Systems for Flash Column Chromatography". Department of Chemistry. URL:[Link]

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution". Journal of Organic Chemistry, 1978, 43 (14), 2923-2925. URL:[Link]

  • Sorbent Technologies, Inc. "Flash Chromatography Basics: Sample Preparation and Loading". Sorbtech Chromatography Guides. URL:[Link]

  • Biotage. "Successful Flash Chromatography: Normal Phase vs Reversed Phase". Biotage Whitepapers. URL:[Link]

Sources

Method

Enzymatic resolution of Ethyl 3-cyclopropyl-3-hydroxypropanoate enantiomers

Application Note: Enzymatic Kinetic Resolution of Ethyl 3-cyclopropyl-3-hydroxypropanoate Introduction & Strategic Context Optically pure β -hydroxy esters are indispensable chiral building blocks in the pharmaceutical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enzymatic Kinetic Resolution of Ethyl 3-cyclopropyl-3-hydroxypropanoate

Introduction & Strategic Context

Optically pure β -hydroxy esters are indispensable chiral building blocks in the pharmaceutical and agrochemical industries, frequently serving as precursors for complex lactones, 1,3-diols, and active pharmaceutical ingredients (APIs)[1]. Specifically, ethyl 3-cyclopropyl-3-hydroxypropanoate (CAS: 72715-12-9) features a unique cyclopropyl moiety that imparts distinct pharmacokinetic properties, such as increased metabolic stability and conformational rigidity, making its enantiomers highly valuable for drug development[2].

While asymmetric synthesis (e.g., Noyori reduction) is an option, enzymatic kinetic resolution (EKR) via lipase-catalyzed transesterification remains one of the most scalable, environmentally benign, and highly enantioselective methods available[3]. This application note details a self-validating, highly optimized protocol for the kinetic resolution of racemic ethyl 3-cyclopropyl-3-hydroxypropanoate using immobilized lipases.

Mechanistic Principles & Experimental Causality

To achieve an Enantiomeric Ratio ( E -value) >200 , every parameter of the reaction system must be thermodynamically and kinetically optimized. Do not treat the following choices as mere steps; they are interdependent variables in a catalytic system.

  • Enzyme Selection: Candida antarctica Lipase B (CALB, e.g., Novozym 435) and Pseudomonas cepacia Lipase (PCL) are the premier biocatalysts for secondary β -hydroxy esters[4]. Their active site binding pockets excellently differentiate between the cyclopropyl ring and the ethyl ester side chain, preferentially acylating the ( R )-enantiomer.

  • Acyl Donor (The Thermodynamic Driver): We utilize vinyl acetate . The causality here is critical: transesterification is inherently reversible. However, when vinyl acetate donates its acyl group, the leaving group is vinyl alcohol, which rapidly tautomerizes into acetaldehyde. This tautomerization is irreversible under reaction conditions, driving the equilibrium entirely toward product formation[3].

  • Solvent Microenvironment: Toluene or Methyl tert-butyl ether (MTBE) is selected over polar solvents (like THF or DMF). Polar solvents strip the essential hydration shell from the immobilized enzyme, leading to conformational collapse and denaturation. Non-polar solvents maintain this micro-aqueous layer, preserving the enzyme's active conformation and maximizing the thermodynamic activity of the substrate[1].

ReactionPathway Racemic rac-Ethyl 3-cyclopropyl- 3-hydroxypropanoate Enzyme Immobilized Lipase + Vinyl Acetate Racemic->Enzyme R_Acetate (R)-Acetate (Acylated Product) Enzyme->R_Acetate Fast (k_cat/K_m high) S_Alcohol (S)-Alcohol (Unreacted Substrate) Enzyme->S_Alcohol Slow (k_cat/K_m low) Acetaldehyde Acetaldehyde (Evaporates/Irreversible) Enzyme->Acetaldehyde Tautomerization

Fig 1: Lipase-catalyzed kinetic resolution pathway of ethyl 3-cyclopropyl-3-hydroxypropanoate.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization of reaction conditions. The E -value is calculated using the conversion ( c ) and the enantiomeric excess of the substrate ( ees​ ):

E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

Table 1: Representative Optimization Data for 3-cyclopropyl-3-hydroxypropanoate Resolution

BiocatalystSolventAcyl DonorTime (h)Conversion ( c ) ees​ (Alcohol) eep​ (Acetate) E -Value
CALB TolueneVinyl Acetate2450.1%>99%>99%>200
CALB THFVinyl Acetate4832.0%46%98%145
PCL TolueneVinyl Acetate2451.5%>99%94%112
PCL MTBEIsopropenyl Acetate3648.0%88%96%130

Insight: CALB in toluene provides the optimal kinetic differentiation. The reaction self-terminates near 50% conversion, yielding both the unreacted ( S )-alcohol and the ( R )-acetate in near-perfect optical purity.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the resolution before proceeding to downstream purification.

Phase 1: Enzymatic Acylation Setup
  • Substrate Preparation: Dissolve 1.0 g (6.32 mmol) of racemic ethyl 3-cyclopropyl-3-hydroxypropanoate[2] in 20 mL of anhydrous toluene in a 50 mL round-bottom flask.

  • Acyl Donor Addition: Add 1.75 mL (18.96 mmol, 3.0 equiv.) of vinyl acetate. Crucial: Ensure the vinyl acetate is freshly distilled or inhibitor-free to prevent enzyme poisoning.

  • Enzyme Introduction: Add 100 mg of immobilized CALB (Novozym 435).

  • Incubation: Seal the flask and place it in an orbital shaker incubator at 35 °C and 250 rpm. Note: Magnetic stirring is strictly prohibited as the stir bar will mechanically grind and destroy the acrylic resin supporting the immobilized enzyme.

Phase 2: In-Process Monitoring (IPC)
  • Sampling: After 12 hours, withdraw a 50 μ L aliquot. Filter through a 0.22 μ m PTFE syringe filter to quench the reaction by removing the enzyme.

  • GC/HPLC Analysis: Evaporate the solvent and reconstitute in the mobile phase. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column; Hexane/Isopropanol 95:5, 1.0 mL/min) to determine conversion and ee .

  • Termination: Once conversion reaches exactly 50% (typically 24-30 hours), terminate the reaction by vacuum filtration of the immobilized enzyme. Wash the recovered enzyme with cold hexane (it can be stored in a desiccator and reused up to 5 times).

Phase 3: Chromatographic Separation
  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C water bath) to remove toluene and residual acetaldehyde.

  • Silica Gel Chromatography: Load the crude mixture onto a silica gel column.

    • Elute with Hexane:Ethyl Acetate (9:1) to isolate the less polar ( R )-acetate .

    • Increase polarity to Hexane:Ethyl Acetate (7:3) to elute the more polar ( S )-alcohol .

  • Verification: Confirm the identity and purity of both fractions via 1 H-NMR and Chiral HPLC.

Workflow Prep 1. Substrate Preparation Reaction 2. Enzymatic Acylation Prep->Reaction Quench 3. Enzyme Filtration Reaction->Quench Purify 4. Silica Gel Chromatography Quench->Purify Analysis 5. Chiral HPLC Analysis Purify->Analysis

Fig 2: Step-by-step experimental workflow for the enzymatic resolution and product isolation.

Downstream Processing (Optional)

To obtain the ( R )-enantiomer as a free alcohol, the isolated ( R )-acetate must be gently hydrolyzed.

  • Protocol: Dissolve the ( R )-acetate in a mixture of THF/MeOH/H 2​ O (2:2:1). Add 1.5 equivalents of LiOH·H 2​ O at 0 °C. Stir for 2 hours. This mild condition prevents racemization or unwanted hydrolysis of the ethyl ester moiety, ensuring the integrity of the target chiral β -hydroxy ester[3].

References

  • PubChem Compound Summary for CID 15305522.Ethyl 3-cyclopropyl-3-hydroxypropanoate. National Center for Biotechnology Information.
  • Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids.Organic & Biomolecular Chemistry (RSC Publishing).
  • -Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst.MDPI.
  • -hydroxy esters and ketones.The Journal of Organic Chemistry - ACS Publications.

Sources

Application

The Strategic Application of Ethyl 3-Cyclopropyl-3-hydroxypropanoate in the Synthesis of Next-Generation Antiviral Agents

Introduction: The Cyclopropyl Moiety as a Cornerstone in Modern Drug Design The cyclopropyl group, a small, strained carbocycle, has garnered significant attention in medicinal chemistry for its unique conformational and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Cyclopropyl Moiety as a Cornerstone in Modern Drug Design

The cyclopropyl group, a small, strained carbocycle, has garnered significant attention in medicinal chemistry for its unique conformational and electronic properties.[1] Its incorporation into active pharmaceutical ingredients (APIs) can lead to enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles.[1] Ethyl 3-cyclopropyl-3-hydroxypropanoate, a chiral building block, represents a key starting material for introducing this valuable moiety into complex drug molecules. This guide provides an in-depth exploration of its application, focusing on the synthesis of key intermediates for direct-acting antiviral agents (DAAs) used in the treatment of Hepatitis C virus (HCV) infection.

The advent of DAAs has revolutionized the treatment of chronic HCV, with combination therapies showing high rates of sustained virologic response.[2][3][4] Many of these advanced therapies, such as the combination of Grazoprevir and Elbasvir (marketed as Zepatier), feature intricate molecular architectures where the cyclopropyl group plays a pivotal role.[][6][7][8] This document will detail the synthetic utility of Ethyl 3-cyclopropyl-3-hydroxypropanoate in constructing a key precursor for such antiviral agents.

Chemical Properties and Safety Information

PropertyValueSource
Chemical Formula C8H14O3[9]
Molecular Weight 158.19 g/mol [9]
CAS Number 72715-12-9[9][10]
Appearance Liquid[11]
Boiling Point 88°-92° C./5 mm Hg[12]
Density 1.058 g/mL at 25 °C[11]

Hazard Summary: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Synthesis of a Key Intermediate for HCV NS3/4A Protease Inhibitors

A primary application of Ethyl 3-cyclopropyl-3-hydroxypropanoate is in the synthesis of chiral cyclopropyl-containing fragments that are essential components of HCV NS3/4A protease inhibitors like Grazoprevir.[6][13][14] The following sections outline a detailed protocol for the conversion of Ethyl 3-cyclopropyl-3-hydroxypropanoate into a more advanced intermediate, Ethyl 3-cyclopropyl-3-oxopropanoate, a crucial step in the elaboration of the API's macrocyclic core.[12][15]

Reaction Workflow: Oxidation of Ethyl 3-cyclopropyl-3-hydroxypropanoate

The conversion of the secondary alcohol in Ethyl 3-cyclopropyl-3-hydroxypropanoate to a ketone is a critical transformation. This oxidation provides the necessary functional handle for subsequent carbon-carbon bond-forming reactions required to build the complex scaffold of the final drug molecule.

Oxidation_Workflow Start Start: Ethyl 3-cyclopropyl-3-hydroxypropanoate in an appropriate solvent (e.g., DCM) Reagent Addition of Oxidizing Agent: (e.g., PCC or Dess-Martin Periodinane) Start->Reagent Step 1 Reaction Reaction Monitoring: (e.g., by TLC or LC-MS) Reagent->Reaction Step 2 Workup Aqueous Workup and Extraction: (to remove inorganic byproducts) Reaction->Workup Step 3 Purification Purification: (e.g., Flash Column Chromatography) Workup->Purification Step 4 End Product: Ethyl 3-cyclopropyl-3-oxopropanoate Purification->End Step 5

Caption: Workflow for the oxidation of Ethyl 3-cyclopropyl-3-hydroxypropanoate.

Detailed Experimental Protocol: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

This protocol is a representative procedure based on standard organic chemistry transformations for the oxidation of secondary alcohols.

Materials:

  • Ethyl 3-cyclopropyl-3-hydroxypropanoate

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass funnel and filter paper

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 3-cyclopropyl-3-hydroxypropanoate (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane.

  • Addition of Oxidizing Agent: Slowly add a solution or slurry of the oxidizing agent (e.g., PCC, 1.5 equivalents) in anhydrous dichloromethane to the stirred solution of the alcohol at room temperature. Rationale: The slow addition helps to control the reaction temperature, as oxidations can be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. Rationale: This prevents over-reaction and the formation of byproducts.

  • Quenching and Filtration: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or other solid byproducts. Wash the filter cake with additional diethyl ether.

  • Aqueous Workup: Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine. Rationale: The aqueous washes remove any remaining acidic or water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 3-cyclopropyl-3-oxopropanoate.[12]

Expected Outcome: The protocol should yield Ethyl 3-cyclopropyl-3-oxopropanoate as a colorless liquid.[15] The purity should be assessed by NMR and/or LC-MS.

Mechanism: The Corey-Chaykovsky Reaction for Cyclopropanation

While the provided protocol starts with a pre-formed cyclopropyl ring, it is crucial to understand how such rings are often synthesized in the broader context of API manufacturing. The Corey-Chaykovsky reaction is a powerful method for the cyclopropanation of α,β-unsaturated ketones, a common strategy for installing the cyclopropyl moiety.[1][16]

Corey_Chaykovsky Enone α,β-Unsaturated Ketone (Electrophile) Addition Conjugate Addition Enone->Addition Ylide Sulfonium Ylide (Nucleophile) Ylide->Addition Enolate Enolate Intermediate Addition->Enolate Forms enolate Displacement Intramolecular SN2 Displacement Enolate->Displacement Attacks α-carbon Product Cyclopropyl Ketone Displacement->Product LeavingGroup Dimethyl Sulfide (Leaving Group) Displacement->LeavingGroup Expels leaving group

Caption: Mechanism of the Corey-Chaykovsky reaction for cyclopropane synthesis.

In this reaction, a soft nucleophile, the sulfonium ylide, undergoes a conjugate addition to the α,β-unsaturated ketone.[16] The resulting enolate intermediate then performs an intramolecular nucleophilic attack, displacing dimethyl sulfide as a leaving group to form the three-membered ring.[16]

Conclusion and Future Perspectives

Ethyl 3-cyclopropyl-3-hydroxypropanoate is a valuable and versatile chiral building block in the synthesis of complex APIs, particularly antiviral agents. The protocols and workflows detailed herein provide a framework for its practical application in a laboratory or process chemistry setting. As the demand for structurally novel and potent therapeutics continues to grow, the strategic use of such chiral synthons will undoubtedly play an increasingly important role in the future of drug discovery and development.[17][18] The unique properties conferred by the cyclopropyl group ensure its continued relevance as a privileged scaffold in medicinal chemistry.[1]

References

  • Kim, J., Waldman, J., Wang, T., & Devine, P. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters. [Link]

  • Kim, J., Waldman, J., Wang, T., & Devine, P. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters. [Link]

  • ResearchGate. Grazoprevir (135) was synthesised from three building blocks as indicated. [Link]

  • NextSDS. ethyl 3-cyclopropyl-3-hydroxypropanoate — Chemical Substance Information. [Link]

  • Google Patents.
  • PubMed. Synthesis and antiviral evaluation of novel cyclopropyl nucleosides, phosphonate...[Link]

  • PrepChem.com. Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. [Link]

  • ScienceDirect. Application of chiral building blocks to the synthesis of drugs. [Link]

  • National Institutes of Health. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC. [Link]

  • ResearchGate. Discovery and Chemical Development of Grazoprevir: An HCV NS3/4a Protease Inhibitor for the Treatment of the Hepatitis C Virus Infection. [Link]

  • ResearchGate. Scheme 25-Elbasvir (91) synthesis. | Download Scientific Diagram. [Link]

  • Slideshare. Important Synthesis of Antiviral Drugs | PPTX. [Link]

  • ACS Publications. Discovery and Chemical Development of Grazoprevir: An HCV NS3/4a Protease Inhibitor for the Treatment of the Hepatitis C Virus Infection. [Link]

  • Google Patents.
  • PubChem. Ethyl 3-cyclopropyl-3-hydroxypropanoate | C8H14O3 | CID 15305522. [Link]

  • Frontiers. Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. [Link]

  • K-State Libraries. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction. [Link]

  • ResearchGate. Synthesis of elbasvir via DKR approach | Download Scientific Diagram. [Link]

  • MDPI. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. [Link]

  • Google Patents. US3988464A - Cyclopropylamines as pharmaceuticals.
  • University of Rochester. Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. [Link]

  • National Library of Medicine. Molecular targeting of antiviral drugs used against hepatitis C virus infection. [Link]

  • National Institutes of Health. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC. [Link]

  • U.S. Pharmacist. Targeting Hepatitis C With Direct-Acting Antivirals. [Link]

  • District of Delaware. Civil Action No. 20-755-RGA. [Link]

  • British Liver Trust. Hepatitis C drug treatment. [Link]

  • Your Organic Chemistry Tutor. Worked Mechanism Problem: Cyclopropanation of Enones (Corey-Chaykovsky Reaction). [Link]

  • PrepChem.com. Synthesis of ethyl 3-cyclopropyl-propan-3-on-1-oate. [Link]

  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • International Association of Providers of AIDS Care. HCV Medications. [Link]

Sources

Method

Application Note: Chemoselective Esterification of 3-Cyclopropyl-3-hydroxypropanoic Acid

Executive Summary 3-Cyclopropyl-3-hydroxypropanoic acid is a highly functionalized β -hydroxy acid building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Cyclopropyl-3-hydroxypropanoic acid is a highly functionalized β -hydroxy acid building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including potent CCR5 selective antagonists[1]. The esterification of this substrate presents unique synthetic challenges due to the presence of two highly sensitive structural motifs: a β -hydroxyl group and an adjacent cyclopropyl ring. This application note details the mechanistic rationale and provides validated, self-consistent protocols for achieving high-yielding chemoselective esterification while suppressing degradation pathways.

Mechanistic Challenges & Structural Vulnerabilities

Standard Fischer esterification conditions (e.g., catalytic H₂SO₄ or TsOH in refluxing alcohol)[2] are contraindicated for 3-cyclopropyl-3-hydroxypropanoic acid due to two primary degradation vectors:

  • β -Hydroxy Elimination (Dehydration): Protonation of the β -hydroxyl group followed by the loss of water generates a carbocation. Subsequent deprotonation yields an α,β -unsaturated ester (acrylic acid derivative). This elimination is thermodynamically driven by the formation of a conjugated system.

  • Cyclopropyl Ring-Opening: The cyclopropyl group is notoriously sensitive to adjacent carbocations. The transient formation of a cyclopropylmethyl cation at the C3 position triggers a rapid skeletal rearrangement, expanding to a cyclobutyl cation or opening to a homoallylic cation, resulting in a complex mixture of intractable byproducts.

To circumvent these issues, esterification must bypass alcohol protonation. Instead, the methodology must rely on the electrophilic activation of the carboxylic acid moiety under strictly mild, non-acidic conditions[3].

MechanisticPathways SM 3-cyclopropyl-3-hydroxypropanoic acid (Starting Material) Ester Desired beta-hydroxy ester (Mild Conditions) SM->Ester EDC/DMAP or Base/R-X Carbocation Protonated OH / Carbocation (Strong Acid) SM->Carbocation Fischer (H2SO4, Heat) Elimination alpha,beta-Unsaturated Ester (Dehydration) Carbocation->Elimination -H2O, -H+ RingOpen Ring-Opened Products (Rearrangement) Carbocation->RingOpen Cyclopropylmethyl Rearrangement

Fig 1. Divergent reaction pathways based on esterification conditions.

Reagent Selection Matrix

The following table summarizes the quantitative performance of various esterification strategies applied to β -hydroxy cyclopropyl substrates.

Esterification MethodReagentsReaction TempTypical YieldElimination / DegradationSuitability
Fischer Esterification MeOH, H₂SO₄ (cat.)Reflux (65 °C)< 20%> 70% (High)❌ Poor
Steglich Esterification EDC·HCl, DMAP, ROH0 °C to RT85 - 95%< 5% (Low)✅ Excellent
Base-Promoted Alkylation R-X, K₂CO₃, DMFRT (20 °C)80 - 90%< 2% (Very Low)✅ Excellent
TMS-Diazomethane TMS-CHN₂, MeOH/Tol0 °C to RT> 95%None✅ Ideal (Methyl only)

Validated Experimental Protocols

Protocol A: Steglich Esterification (EDC·HCl / DMAP)

The Steglich esterification[4] is the premier method for coupling sensitive carboxylic acids. While the original protocol utilizes DCC (N,N'-dicyclohexylcarbodiimide)[3], this optimized workflow employs EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

Causality for Reagent Selection: EDC produces a water-soluble urea byproduct that is easily removed via aqueous extraction, preventing the tedious filtration required for DCC's insoluble dicyclohexylurea (DCU) byproduct. Furthermore, DMAP acts as an essential acyl transfer catalyst, suppressing the 1,3-rearrangement of the O-acyl intermediate into an unreactive N-acylurea[3].

Step-by-Step Methodology:

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 3-cyclopropyl-3-hydroxypropanoic acid (1.0 equiv, 10.0 mmol) and the target alcohol (1.2 equiv, 12.0 mmol) in anhydrous dichloromethane (DCM, 50 mL, 0.2 M).

  • Thermal Control: Submerge the flask in an ice-water bath to achieve 0 °C. Causality: The initial activation of the carboxylic acid is exothermic; maintaining 0 °C prevents localized heating that could trigger β -elimination.

  • Activation: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv, 1.0 mmol) in one portion. Subsequently, add EDC·HCl (1.2 equiv, 12.0 mmol) portion-wise over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for an additional 12–16 hours. Monitor progression via TLC (Hexanes/EtOAc, 7:3) using KMnO₄ stain.

  • Quench & Extraction: Dilute the reaction with DCM (50 mL). Transfer to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 × 50 mL) to remove unreacted EDC and DMAP, followed by saturated aqueous NaHCO₃ (2 × 50 mL) to extract any unreacted carboxylic acid, and finally brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure β -hydroxy ester.

Workflow Reactants Acid + Alcohol + EDC + DMAP Reaction Stir at 0°C to RT (DCM solvent) Reactants->Reaction Quench Quench with NH4Cl (aq) Reaction->Quench Extract Extract & Wash (NaHCO3, Brine) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Flash Chromatography (Hexanes/EtOAc) Dry->Purify

Fig 2. Standard workflow for the Steglich esterification of beta-hydroxy acids.

Protocol B: Base-Promoted Alkylation (Alkyl Halide / K₂CO₃)

When synthesizing simple alkyl esters (e.g., methyl, ethyl, benzyl), base-promoted alkylation of the carboxylate salt is a highly robust, completely acid-free alternative. This method relies on the significant pKa differential between the carboxylic acid (pKa ~4.5) and the secondary β -hydroxyl group (pKa ~16).

Step-by-Step Methodology:

  • Setup: Dissolve 3-cyclopropyl-3-hydroxypropanoic acid (1.0 equiv, 10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 33 mL, 0.3 M) at room temperature under nitrogen.

  • Deprotonation: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv, 15.0 mmol). Stir the suspension vigorously for 30 minutes. Causality: K₂CO₃ is a mild base that quantitatively deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion, while leaving the β -hydroxyl group completely un-ionized, ensuring strict chemoselectivity.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 1.2 equiv, 12.0 mmol) dropwise via syringe. (Caution: Methyl iodide is highly toxic and volatile; perform strictly in a fume hood).

  • Reaction: Stir the mixture at room temperature for 4–6 hours until complete consumption of the starting material is observed.

  • Workup: Quench the reaction by adding distilled water (100 mL). Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers thoroughly with water (3 × 50 mL) and brine (50 mL). Causality: Extensive aqueous washing is mandatory to partition the high-boiling DMF solvent into the aqueous phase, preventing contamination of the final product.

  • Isolation: Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Analytical Considerations

Verification of structural integrity post-esterification is critical to ensure the cyclopropyl ring and hydroxyl group survived the reaction conditions:

  • ¹H NMR Spectroscopy: Confirm the retention of the cyclopropyl ring by observing the characteristic upfield multiplet signals between 0.2 ppm and 1.0 ppm. The β -methine proton adjacent to the hydroxyl group should appear as a distinct multiplet around 3.5–4.0 ppm.

  • Absence of Elimination: Ensure there are no olefinic proton signals (typically 5.5–7.0 ppm) in the crude NMR, which would indicate the formation of the α,β -unsaturated degradation product.

References

  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. National Institutes of Health (NIH) / PubMed.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

  • Steglich esterification. Wikipedia, The Free Encyclopedia.

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon (via PMC).

Sources

Application

Application Note: Scale-Up and Pilot Production Protocols for Ethyl 3-cyclopropyl-3-hydroxypropanoate

Strategic Overview & Mechanistic Rationale Ethyl 3-cyclopropyl-3-hydroxypropanoate (CAS: 72715-12-9) is a highly valued chiral building block in the pharmaceutical industry, frequently utilized in the synthesis of advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

Ethyl 3-cyclopropyl-3-hydroxypropanoate (CAS: 72715-12-9) is a highly valued chiral building block in the pharmaceutical industry, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) such as squalene synthase inhibitors and Keap1 modulators[1][2]. The presence of the rigid cyclopropyl ring adjacent to the chiral hydroxyl center imparts unique steric shielding and metabolic stability to drug candidates[2].

Scaling up the synthesis of this molecule from its precursor, Ethyl 3-cyclopropyl-3-oxopropanoate (CAS: 24922-02-9), presents significant process chemistry challenges. Traditional stoichiometric reductions (e.g., NaBH₄) yield racemic mixtures and generate massive inorganic waste streams, rendering them unviable for modern pilot production. To achieve the requisite >99% enantiomeric excess (ee) while adhering to green chemistry principles, process chemists rely on two highly scalable, stereoselective pathways: Transition Metal-Catalyzed Asymmetric Hydrogenation and Biocatalytic Ketoreduction (KRED) [3][4].

Workflow Start Ethyl 3-cyclopropyl-3-oxopropanoate (CAS: 24922-02-9) RouteA Route A: Ru-Catalyzed Asymmetric Hydrogenation Start->RouteA RouteB Route B: Biocatalytic Ketoreduction (KRED) Start->RouteB ParamA H2 Pressure: 10-30 bar Catalyst: RuCl2[(S)-BINAP] Solvent: EtOH RouteA->ParamA ParamB Temp: 30°C, pH 7.0 Cofactor: NADP+ / GDH Solvent: Aqueous Buffer RouteB->ParamB Product (S)- or (R)-Ethyl 3-cyclopropyl-3-hydroxypropanoate (CAS: 72715-12-9) ParamA->Product ParamB->Product

Synthetic decision matrix for the scale-up of Ethyl 3-cyclopropyl-3-hydroxypropanoate.

Pilot Production Protocol A: Ru-Catalyzed Asymmetric Hydrogenation

The Noyori-type asymmetric hydrogenation utilizes Ruthenium-BINAP complexes to enforce a highly stereoselective hydride transfer[3]. The mechanism involves the heterolytic cleavage of H₂ and the formation of a trans-Ru dihydride species. The β-keto ester coordinates with the ruthenium center via its ketone and ester carbonyl oxygens, creating a rigid transition state that dictates the facial selectivity of the hydride attack[3].

Quantitative Optimization Data

Table 1: Optimization of Hydrogenation Parameters (100g Scale)

Catalyst SystemS/C RatioPressure (bar)Temp (°C)Conversion (%)ee (%)
RuCl₂[(S)-BINAP]1,000105085.496.2
RuCl₂[(S)-BINAP]5,0002050>99.999.1
RuCl₂[(S)-BINAP]10,0003060>99.998.5
RuCl₂[(R)-BINAP]5,0002050>99.999.0*

*Yields the opposite enantiomer.

Step-by-Step Methodology (5 kg Pilot Scale)
  • Expertise Insight: The choice of a Hastelloy autoclave over standard stainless steel is critical. Trace iron leaching from stainless steel under high-pressure hydrogenation conditions can act as a catalyst poison, drastically reducing the Turnover Number (TON) of the Ru-BINAP complex.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve 0.1 mol% RuCl₂[(S)-BINAP] in 2 L of rigorously degassed, anhydrous ethanol.

  • Substrate Loading: Charge a 20 L Hastelloy autoclave with 5.0 kg of Ethyl 3-cyclopropyl-3-oxopropanoate and 8 L of anhydrous ethanol.

  • Purging Sequence: Purge the reactor three times with N₂ (5 bar) to displace oxygen, followed by three purges with H₂ (5 bar). Causality: Residual oxygen causes irreversible oxidation of the phosphine ligands, killing catalytic activity.

  • Reaction Execution: Pressurize the vessel to 20 bar H₂ and heat the jacket to 50°C. Engage the impeller at 400 RPM to ensure optimal gas-liquid mass transfer.

  • Self-Validating IPC: Monitor the reaction via the mass flow controller. The reaction is a self-validating system; hydrogen uptake will plateau and cease precisely when 100% conversion is achieved (typically 6-8 hours).

  • Quenching & Workup: Cool the reactor to 20°C and safely vent the H₂. Concentrate the crude mixture under reduced pressure. Pass the residue through a short silica pad (eluting with 9:1 Hexane/EtOAc) to quantitatively remove ruthenium residues, preventing heavy metal carryover into the API.

Pilot Production Protocol B: Biocatalytic Ketoreduction (Green Chemistry)

Biocatalysis offers unparalleled stereocontrol under ambient conditions[4]. However, Ketoreductases (KREDs) require stoichiometric amounts of the cofactor NADPH. To make this economically viable at scale, a dynamic cofactor recycling system utilizing Glucose Dehydrogenase (GDH) and D-glucose is employed.

Cofactor Substrate β-Keto Ester Substrate KRED Ketoreductase (KRED) Substrate->KRED Product Chiral β-Hydroxy Ester KRED->Product NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Gluconate D-Gluconate GDH->Gluconate NADPH->KRED Hydride Transfer NADP->GDH Glucose D-Glucose Glucose->GDH

Coupled enzyme system for dynamic cofactor recycling during biocatalytic ketoreduction.

Step-by-Step Methodology (5 kg Pilot Scale)
  • Expertise Insight: As GDH oxidizes D-glucose to regenerate NADPH, D-gluconic acid is produced, which threatens to crash the pH. GDH and KRED possess narrow, overlapping pH optima (typically pH 6.8–7.2). Failure to buffer and titrate this acid will denature the enzymes within minutes.

  • Buffer Preparation: Prepare 15 L of 100 mM potassium phosphate buffer (pH 7.0). Add 2 mM MgSO₄. Causality: Mg²⁺ ions are critical structural stabilizers for the KRED tetramer.

  • Enzyme/Cofactor Loading: Dissolve 50 g of engineered KRED, 25 g of GDH, 5 g of NADP⁺, and 7.5 kg of D-glucose (1.5 eq) into the bioreactor.

  • Substrate Addition: Dissolve 5.0 kg of Ethyl 3-cyclopropyl-3-oxopropanoate in 1 L of DMSO (to overcome the substrate's poor aqueous solubility) and add it to the bioreactor.

  • Reaction Execution: Stir the biphasic mixture at 30°C. Engage an automated pH stat titrator loaded with 2M NaOH, set to maintain the pH strictly at 7.0.

  • Self-Validating IPC: This protocol acts as a self-validating proxy for conversion. Because 1 mole of substrate reduced equals 1 mole of gluconic acid produced, the exact volume of 2M NaOH dispensed by the titrator provides a real-time, non-destructive measurement of reaction progress.

  • Workup: Once NaOH consumption halts, add 10 L of Ethyl Acetate. Filter the emulsion through a Celite bed to remove denatured proteins. Separate the organic phase, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure chiral alcohol.

Downstream Processing & Quality Control

To ensure the final product meets stringent pharmaceutical intermediate guidelines, the following release specifications must be validated.

Table 2: Quality Attributes and Release Specifications for Pilot Batches

ParameterAnalytical MethodAcceptance CriteriaProcess Rationale
Chemical Purity GC-FID> 98.5% (a/a)Ensures absence of unreacted β-keto ester and degradation products.
Enantiomeric Excess Chiral HPLC> 99.0% eeCritical for API efficacy; prevents downstream diastereomeric complexation.
Heavy Metals (Ru) ICP-MS< 10 ppmMandatory for Route A to prevent heavy metal toxicity in the final drug.
Residual Solvents Headspace GC< 5000 ppm (EtOH/DMSO)Complies with ICH Q3C guidelines for Class 3 solvents.
Water Content Karl Fischer Titration< 0.5% w/wPrevents spontaneous hydrolysis of the ethyl ester moiety during storage.

References

  • PubChem : "Ethyl 3-cyclopropyl-3-hydroxypropanoate | C8H14O3 | CID 15305522", National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry : "Deconstructing Noncovalent Kelch-like ECH-Associated Protein 1 (Keap1) Inhibitors into Fragments to Reconstruct New Potent Compounds", ACS Publications.[Link]

  • Chemical Reviews : "Enantioselective Transformations in the Synthesis of Therapeutic Agents", ACS Publications.[Link]

  • ResearchGate : "Characterization of Yeast Strains with Ketoreductase Activity for Bioreduction of Ketones", MDPI.[Link]

Sources

Method

Application Note: Derivatization Strategies for Ethyl 3-cyclopropyl-3-hydroxypropanoate in Drug Discovery

Introduction & Strategic Rationale The incorporation of cyclopropyl groups into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Cyclopropyl rings offer unique physicochemical benefi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The incorporation of cyclopropyl groups into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Cyclopropyl rings offer unique physicochemical benefits, including enhanced metabolic stability, conformational rigidity, and modulated lipophilicity, which collectively improve a molecule's pharmacokinetic (PK) profile.

Ethyl 3-cyclopropyl-3-hydroxypropanoate (CAS: 72715-12-9) serves as a highly versatile, bifunctional building block. Containing both a secondary hydroxyl group and an ester moiety adjacent to a cyclopropyl ring, it provides orthogonal sites for derivatization. This application note details two field-proven synthetic workflows to prepare diverse compound libraries from this scaffold for biological screening:

  • Saponification & Amide Coupling to generate β -hydroxy amides.

  • Mild Oxidation to a β -keto ester, serving as a precursor for cyclopropyl-substituted heterocycles.

Workflow 1: β -Hydroxy Amide Library Generation

Amide bonds are ubiquitous in approved pharmaceuticals. To access amide derivatives, the ethyl ester must first be hydrolyzed to the corresponding carboxylic acid, followed by coupling with a library of primary or secondary amines.

Mechanistic Causality & Reagent Selection
  • Saponification: We employ Lithium Hydroxide (LiOH) in a THF/H₂O mixture. LiOH is favored over harsher bases like NaOH or KOH because its milder nature prevents the base-catalyzed dehydration (elimination) of the β -hydroxyl group, which would otherwise yield an undesired α,β -unsaturated acid.

  • Amidation: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) combined with N,N-Diisopropylethylamine (DIPEA) is the gold standard for this transformation . HATU rapidly forms a highly reactive OAt-active ester intermediate, ensuring high yields even with sterically hindered or electron-deficient amines. DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing with the target amine.

AmideWorkflow A Ethyl 3-cyclopropyl- 3-hydroxypropanoate B Saponification (LiOH, THF/H2O) A->B C 3-cyclopropyl- 3-hydroxypropanoic acid B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D E Beta-Hydroxy Amides (Bioassay Ready) D->E

Workflow for beta-hydroxy amide synthesis via saponification and HATU coupling.

Protocol 1.1: Saponification (Self-Validating)
  • Reaction: Dissolve Ethyl 3-cyclopropyl-3-hydroxypropanoate (1.0 eq) in a 3:1 mixture of THF:H₂O (0.2 M). Add LiOH monohydrate (2.0 eq) portion-wise at 0 °C.

  • Incubation: Stir at room temperature for 4 hours.

  • Validation Check: Monitor by Thin Layer Chromatography (TLC) using EtOAc:Hexane (1:1) and a KMnO₄ stain. The reaction is complete when the high-Rf ester spot is entirely consumed.

  • Workup: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 3-cyclopropyl-3-hydroxypropanoic acid.

Protocol 1.2: HATU-Mediated Amide Coupling
  • Preparation: Dissolve 3-cyclopropyl-3-hydroxypropanoic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (3.0 eq) and cool the mixture to 0 °C under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) portion-wise. (Causality: Adding HATU last, after the acid and base are mixed, prevents the HATU from reacting directly with the amine to form an unreactive, dead-end guanidinium byproduct).

  • Incubation & Validation: Stir at room temperature for 12 hours. Confirm product formation and amine consumption via LC-MS (monitoring for the [M+H]+ of the target amide).

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 10% aqueous citric acid (removes unreacted amine), saturated NaHCO₃ (removes acidic byproducts), and brine (5x, to thoroughly partition DMF into the aqueous phase). Dry over Na₂SO₄, filter, and purify via flash chromatography.

Workflow 2: Oxidation to β -Keto Esters (Heterocycle Precursors)

Converting the secondary alcohol to a ketone yields Ethyl 3-cyclopropyl-3-oxopropanoate. This 1,3-dicarbonyl equivalent is a classic precursor used to synthesize cyclopropyl-substituted pyrazoles, isoxazoles, and pyrimidines—privileged scaffolds heavily utilized in kinase inhibitor design.

Mechanistic Causality & Reagent Selection

Oxidizing β -hydroxy esters is notoriously difficult as the resulting products are prone to retro-aldol cleavage. Furthermore, the strained cyclopropyl ring is sensitive to strong acids. We utilize Dess-Martin Periodinane (DMP) for this transformation , . DMP operates under exceptionally mild conditions (room temperature, near-neutral pH), preserving both the β -ester linkage and the highly strained cyclopropyl ring without over-oxidation.

OxidationWorkflow A Ethyl 3-cyclopropyl- 3-hydroxypropanoate B DMP Oxidation (CH2Cl2, rt) A->B C Ethyl 3-cyclopropyl- 3-oxopropanoate B->C D Heterocyclization (e.g., Hydrazine) C->D E Cyclopropyl-Heterocycles (Bioassay Ready) D->E

Oxidation of the beta-hydroxy ester using DMP to form heterocycle precursors.

Protocol 2.1: DMP Oxidation (Self-Validating)
  • Preparation: Dissolve Ethyl 3-cyclopropyl-3-hydroxypropanoate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).

  • Buffering: Add solid NaHCO₃ (4.0 eq) to the suspension. (Causality: DMP releases acetic acid upon ligand exchange and oxidation. NaHCO₃ buffers the reaction, preventing acid-catalyzed ring-opening of the sensitive cyclopropyl group).

  • Oxidation: Add Dess-Martin Periodinane (1.5 eq) portion-wise at room temperature.

  • Validation Check: Stir for 2 hours. Monitor by TLC (UV inactive; requires CAM or KMnO₄ stain). The product will appear as a new, faster-eluting spot compared to the starting alcohol.

  • Quench & Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. (Causality: Na₂S₂O₃ is critical here; it reduces unreacted hypervalent iodine species to water-soluble iodinane byproducts, ensuring a clean organic layer and preventing downstream iodine poisoning in biological assays).

  • Extraction: Stir vigorously for 30 minutes until the organic layer is completely clear. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield Ethyl 3-cyclopropyl-3-oxopropanoate.

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative parameters and critical Quality Control (QC) metrics for the described workflows to ensure reproducibility across different laboratory setups.

Reaction StepReagents & SolventsTemp / TimeExpected YieldKey QC Metric / Validation
Saponification LiOH, THF/H₂O (3:1)rt, 4h85 - 95%TLC (KMnO₄ stain); pH 3 aqueous extraction
Amide Coupling HATU, DIPEA, DMFrt, 12h70 - 90%LC-MS (Target Mass + [M+H]+ ); TLC (UV active)
DMP Oxidation DMP, NaHCO₃, CH₂Cl₂rt, 2h80 - 92%TLC (CAM Stain); ¹H NMR (Loss of CH-OH peak)

References

  • The Cyclopropyl Group in Medicinal Chemistry Scientific Update URL:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach Growing Science URL:[Link]

  • High-Yielding Oxidation of β -Hydroxyketones to β -Diketones Using o-Iodoxybenzoic Acid ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • A mild, efficient method for the oxidation of α -diazo- β -hydroxyesters to α -diazo- β -ketoesters NIH PubMed Central (PMC) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-Cyclopropyl-3-hydroxypropanoate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-cyclopropyl-3-hydroxypropanoate. Here, we provide in-depth troubleshooting advi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-cyclopropyl-3-hydroxypropanoate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction: The Synthetic Challenge

The synthesis of Ethyl 3-cyclopropyl-3-hydroxypropanoate, a valuable building block in medicinal chemistry, is most commonly achieved via the Reformatsky reaction. This reaction involves the condensation of cyclopropanecarboxaldehyde with an α-haloacetate, typically ethyl bromoacetate, mediated by zinc metal.[1][2] While seemingly straightforward, this synthesis is often plagued by issues of low yield, inconsistent results, and challenging purification. The unique reactivity of the cyclopropyl group and the intricacies of the Reformatsky reaction itself necessitate a careful and well-informed experimental approach.

This guide will dissect the common pitfalls in this synthesis and provide actionable solutions to overcome them, empowering you to optimize your synthetic protocol for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction fails to initiate, or the initiation is very sluggish. What are the likely causes?

A1: The most common reason for a failed or sluggish Reformatsky reaction is inactive zinc. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents its reaction with the ethyl bromoacetate. Proper activation of the zinc surface is crucial for the reaction to proceed.

Q2: I'm observing a significant amount of unreacted starting materials in my crude product. How can I improve the conversion?

A2: Incomplete conversion can be due to several factors:

  • Inactive Zinc: As mentioned above, ensure your zinc is properly activated.

  • Insufficient Reaction Time or Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by TLC or GC-MS.

  • Poor Quality Reagents: Ensure your cyclopropanecarboxaldehyde and ethyl bromoacetate are pure and dry. Moisture can quench the organozinc intermediate.

Q3: My yield is consistently low, even with good conversion of starting materials. What are the potential side reactions?

A3: Low yields despite good conversion suggest the formation of byproducts. Common side reactions in this synthesis include:

  • Self-condensation of Ethyl Bromoacetate: The Reformatsky reagent can react with another molecule of ethyl bromoacetate.

  • Dehydration of the Product: The β-hydroxy ester product can undergo dehydration to form the corresponding α,β-unsaturated ester, especially under harsh work-up conditions or elevated temperatures.

  • Ring-Opening of the Cyclopropyl Group: While less common under typical Reformatsky conditions, the strained cyclopropane ring can potentially undergo ring-opening, especially in the presence of strong Lewis acids or at higher temperatures.

Q4: The purification of my product is difficult, and I have multiple spots on my TLC plate. What are the best purification strategies?

A4: The purification of β-hydroxy esters can be challenging due to their polarity and potential for decomposition.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.

  • Acid/Base Extraction: An acidic work-up is necessary to protonate the alkoxide intermediate. However, overly acidic conditions can promote dehydration. A careful wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

Troubleshooting Guide: A Deeper Dive

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Problem 1: Poor or No Reaction Initiation

Causality: The oxidative addition of zinc to the carbon-halogen bond of ethyl bromoacetate is the critical initiation step. A passive oxide layer on the zinc surface is the primary barrier to this process.

Solutions:

  • Zinc Activation: This is the most critical parameter to control. Several methods can be employed:

    • Acid Washing: Briefly treating the zinc dust with dilute HCl to etch the oxide layer, followed by thorough washing with water, ethanol, and ether, and drying under vacuum.

    • Iodine Activation: Adding a crystal of iodine to the zinc suspension can help activate the surface.

    • Using Additives: Reagents like 1,2-dibromoethane or trimethylsilyl chloride (TMSCl) can be used to generate fresh zinc surface in situ.

Experimental Protocol: Zinc Activation with Dilute HCl

  • Suspend zinc dust in a flask with a stir bar.

  • Add a sufficient volume of 1 M HCl to cover the zinc.

  • Stir vigorously for 1-2 minutes. The solution may warm up, and hydrogen gas will be evolved.

  • Allow the zinc to settle and decant the acidic solution.

  • Wash the zinc with deionized water (3x), followed by ethanol (2x), and finally diethyl ether (2x).

  • Dry the activated zinc powder under high vacuum for at least one hour before use.

Problem 2: Low Yield Due to Side Reactions

Causality: The Reformatsky reagent is a nucleophile and can react with other electrophiles present in the reaction mixture besides the desired cyclopropanecarboxaldehyde.

Solutions:

  • Controlled Addition: Add the ethyl bromoacetate slowly to the mixture of activated zinc and cyclopropanecarboxaldehyde. This keeps the concentration of the Reformatsky reagent low, minimizing self-condensation.

  • Temperature Control: Running the reaction at a lower temperature can help to suppress side reactions. Start the reaction at room temperature and gently heat only if the reaction is sluggish.

  • Use of Additives: The addition of a Lewis acid, such as BF₃·OEt₂, can sometimes improve the yield by coordinating to the aldehyde carbonyl and increasing its electrophilicity, thus favoring the desired reaction pathway.[3]

Workflow for Minimizing Side Reactions

Caption: Workflow to minimize side reactions.

Problem 3: Product Decomposition During Work-up and Purification

Causality: β-hydroxy esters are susceptible to dehydration, especially in the presence of acid and heat. The cyclopropyl group can also be sensitive to harsh acidic conditions.

Solutions:

  • Mild Acidic Work-up: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for the work-up instead of strong acids like HCl or H₂SO₄.

  • Avoid Excessive Heat: Concentrate the organic extracts under reduced pressure at a low temperature (e.g., < 40 °C).

  • Careful Chromatography: Use a well-packed silica gel column and avoid leaving the product on the column for an extended period. Neutralizing the silica gel with a small amount of triethylamine in the eluent can sometimes prevent on-column degradation.

Generalized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific experimental setup and reagent quality.

  • Zinc Activation: Activate zinc dust using one of the methods described in the troubleshooting section.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the activated zinc (1.2 - 1.5 equivalents) and the solvent (e.g., anhydrous THF or a mixture of THF and toluene).

  • Addition of Reactants: Add cyclopropanecarboxaldehyde (1.0 equivalent) to the flask. In the dropping funnel, place a solution of ethyl bromoacetate (1.1 - 1.3 equivalents) in the same solvent.

  • Reaction: Add a small portion of the ethyl bromoacetate solution to initiate the reaction. An exothermic reaction should be observed. Once the reaction starts, add the remaining ethyl bromoacetate solution dropwise at a rate that maintains a gentle reflux. If the reaction is sluggish, gentle heating may be required.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

Table 1: Reagent Stoichiometry and Typical Yields

ReagentEquivalentsRoleNotes
Cyclopropanecarboxaldehyde1.0ElectrophileShould be pure and dry.
Ethyl Bromoacetate1.1 - 1.3Precursor to NucleophileUse of an excess can lead to side reactions if not added slowly.[4]
Activated Zinc1.2 - 1.5Reducing AgentExcess is used to ensure complete reaction.[4]
Expected Yield 50-80% (highly dependent on optimization)

Characterization of the Product

The final product, Ethyl 3-cyclopropyl-3-hydroxypropanoate, should be characterized to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The characteristic signals for the cyclopropyl protons, the methylene protons adjacent to the ester, and the methine proton attached to the hydroxyl group should be present.

  • Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight of the product and can also be used to identify any impurities.[5][6]

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 3400 cm⁻¹) and a strong C=O stretch (around 1730 cm⁻¹) are indicative of the β-hydroxy ester functionality.

Diagram of the Reformatsky Reaction Mechanism

Reformatsky_Mechanism cluster_0 Step 1: Formation of the Reformatsky Reagent cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Work-up EtOOC-CH2Br Ethyl Bromoacetate Reagent [EtOOC-CH2]-ZnBr+ (Reformatsky Reagent) EtOOC-CH2Br->Reagent + Zn Zn Zinc Metal Intermediate Zinc Alkoxide Intermediate Reagent->Intermediate + Aldehyde Aldehyde Cyclopropanecarboxaldehyde Product Ethyl 3-cyclopropyl-3-hydroxypropanoate Intermediate->Product + H3O+

Caption: Mechanism of the Reformatsky reaction.

By carefully considering the factors outlined in this guide, researchers can significantly improve the yield and purity of Ethyl 3-cyclopropyl-3-hydroxypropanoate synthesis, leading to more efficient and reliable experimental outcomes.

References

  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561–564. [Link]

  • Cozzi, P. G., Mignogna, A., & Zoli, L. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega, 5(26), 16179–16186. [Link]

  • Cason, J., & Rinehart, K. L. (1955). 4-ETHYL-2-METHYL-2-OCTENOIC ACID. Organic Syntheses, 35, 61. [Link]

  • Feringa, B. L., & Cozzi, P. G. (2006). A Catalytic, Me2Zn-Mediated, Enantioselective Reformatsky Reaction With Ketones. Angewandte Chemie International Edition, 45(38), 6396-6399. [Link]

  • Fürstner, A. (1989). Recent advances in the Reformatsky reaction. Synthesis, 1989(08), 571–590. [Link]

  • Guérin, D. J., & Miller, S. J. (2003). Reformatsky-Type Reaction of Chiral Nonracemic α-Bromo-α‘-sulfinyl Ketones with Aldehydes. Synthesis of Enantiomerically Pure 2-Methyl-1,3-diol Moieties. Organic Letters, 5(4), 459–462. [Link]

  • Ouyang, L., Liao, J. H., Xia, Y. P., & Luo, R. S. (2020). Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction of Ketones and Aldehydes. Synlett, 31(14), 1418–1422. [Link]

  • Panda, S., & Chattopadhyay, A. (2017). Recent advances & perspectives in the asymmetric reformatsky reaction. The Journal of the American Institute of Chemists, 7(1), 7.
  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.
  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
  • Ortuño, R. M. (2006). Recent Developments in the Asymmetric Reformatsky Reaction. In Topics in Stereochemistry (Vol. 25, pp. 135–181). John Wiley & Sons, Inc.
  • Farag, P. S., Hemdan, M., & Hassaballah, A. I. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(16), 9879–9886. [Link]

  • Rathke, M. W., & Lindert, A. (1971). The Reformatsky reaction. A new and convenient procedure. The Journal of Organic Chemistry, 36(11), 1520–1522. [Link]

  • Knauer. (n.d.). HPLC Columns for Biomolecules – Efficient Separation Solutions. Retrieved from [Link]

  • Zhang, Y., & Wang, J. (2013). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 9, 1344–1368. [Link]

Sources

Optimization

Technical Support Center: Resolving Enantiomeric Excess (ee) Issues in Ethyl 3-cyclopropyl-3-hydroxypropanoate Synthesis

Welcome to the Advanced Troubleshooting Guide for the asymmetric reduction of ethyl 3-cyclopropyl-3-oxopropanoate to ethyl 3-cyclopropyl-3-hydroxypropanoate . This chiral β-hydroxy ester is a critical building block in d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the asymmetric reduction of ethyl 3-cyclopropyl-3-oxopropanoate to ethyl 3-cyclopropyl-3-hydroxypropanoate . This chiral β-hydroxy ester is a critical building block in drug development. Due to the unique steric and electronic properties of the cyclopropyl ring, achieving consistently high enantiomeric excess (ee) requires precise control over catalytic microenvironments.

This guide provides causality-driven troubleshooting, self-validating experimental protocols, and quantitative benchmarks for both transition-metal catalysis and biocatalysis.

Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic tree below to isolate the root cause of your stereoselectivity failure.

Workflow Start Low ee in Ethyl 3-cyclopropyl- 3-hydroxypropanoate Method Determine Reduction Method Start->Method Chem Chemical Catalysis (e.g., Ru-BINAP) Method->Chem Transition Metal Bio Biocatalysis (e.g., KREDs) Method->Bio Enzymatic ChemSolv Check Solvent & Moisture (Protic, Anhydrous needed) Chem->ChemSolv BioPH Check pH & Temp (Target: pH 5.5-6.5, 30°C) Bio->BioPH ChemLig Optimize Ligand/Additive (Steric tuning, Trace Acid) ChemSolv->ChemLig If solvent is optimal BioCof Verify Cofactor Recycling (GDH/Glucose system) BioPH->BioCof If conditions are stable

Fig 1: Diagnostic workflow for troubleshooting low enantiomeric excess in β-keto ester reductions.

Frequently Asked Questions (FAQs)

Q1: Why is my ee fluctuating wildly between batches when using Ru-BINAP?

A1: Batch-to-batch variability in Ru-BINAP reductions of β-keto esters is almost always linked to solvent inconsistencies—specifically, trace moisture or the absence of a protic environment. The asymmetric hydrogenation of β-keto esters proceeds via an outer-sphere mechanism. Protic solvents like methanol act as proton donors, significantly accelerating the release of the chiral product from the active site . If your methanol is not strictly anhydrous, water competes for coordination sites, drastically lowering both catalytic activity and ee.

Q2: How does the cyclopropyl ring affect ligand choice compared to standard aliphatic substrates?

A2: The cyclopropyl group is sterically demanding and electronically unique, exhibiting partial double-bond character. Standard (R)-BINAP may suffer from steric clashing with the cyclopropyl ring, leading to a loose chiral pocket and diminished face-selectivity. If you observe stalled ee (~80-85%), consider switching to ligands with tunable dihedral angles (e.g., TunaPhos) or sterically bulky derivatives like XylBINAP. Additionally, adding trace hydrochloric acid (HCl) modulates the electronic environment of the catalyst-substrate complex and suppresses background racemization via enolization [[1]]([Link]).

Q3: Our enzymatic reduction (KRED) shows high conversion but poor ee. What is the root cause?

A3: Poor ee in high-conversion biocatalytic systems usually stems from a failing cofactor regeneration cycle or competing enzymes. If you are using whole-cell systems (like wild-type baker's yeast), multiple oxidoreductases with opposing stereoselectivities may be acting on the substrate simultaneously. Switch to isolated, recombinant KREDs or specific dehydrogenases (e.g., PEDH) [[2]]([Link]). Furthermore, if the NADPH regeneration system (GDH/Glucose) stalls, the enzymatic reaction can become reversible, leading to thermodynamic equilibration and racemization over time .

Quantitative Data Summary

The following table benchmarks the expected performance of various catalytic systems against the cyclopropyl β-keto ester scaffold.

Catalytic SystemLigand / BiocatalystSolvent / BufferKey AdditiveTypical Conversion (%)Expected ee (%)
Ru(II) (R)-BINAPMethanol (Anhydrous)None>9585 - 90
Ru(II) (R)-BINAPMethanol (Anhydrous)Trace HCl>9995 - 98
Ru(II) (R)-BINAPDichloromethaneNone<50<20
Biocatalysis Wild-type S. cerevisiaeAqueousNone60 - 7070 - 80
Biocatalysis Engineered KRED / PEDHAqueous (pH 6.0)GDH + Glucose>99>99

Self-Validating Experimental Protocols

Protocol A: Ru-BINAP Catalyzed Asymmetric Hydrogenation

Causality Focus: The outer-sphere mechanism requires a protic solvent for hydride transfer, while trace acid prevents enolization.

  • Catalyst Activation: In a glovebox, dissolve [RuCl2(benzene)]2 (0.5 mol%) and (R)-BINAP (0.55 mol%) in anhydrous, degassed DMF. Heat to 100°C for 10 minutes.

    • Self-Validation Check: The solution must transition from a murky brown to a clear reddish-orange. If it remains brown, the active monomeric Ru-BINAP complex has not formed; discard and check solvent moisture.

  • Reaction Assembly: Transfer the activated catalyst to a high-pressure autoclave containing ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) dissolved in anhydrous, degassed methanol (0.5 M). Add 0.1 equivalents of methanolic HCl.

  • Hydrogenation: Pressurize the vessel with H₂ to 50 atm. Stir at 50°C for 12 hours.

    • Self-Validation Check: Monitor hydrogen uptake via a mass flow controller. The cessation of pressure drop indicates reaction completion. Do not vent prematurely.

  • Workup: Vent H₂ safely, concentrate the mixture under vacuum, and pass through a short silica plug (eluting with EtOAc/Hexanes) to remove Ru salts. Analyze via chiral GC to confirm ee.

Protocol B: Biocatalytic Reduction using Ketoreductases (KREDs)

Causality Focus: Enzymatic reductions require strict pH control to maintain protein folding and drive the equilibrium of the cofactor recycling system.

  • Buffer & Cofactor Preparation: Prepare a 100 mM potassium phosphate buffer at pH 6.0. Add 1 mM NADP⁺, 100 mM glucose, and 5 U/mL Glucose Dehydrogenase (GDH).

  • Substrate Addition: Add the substrate (ethyl 3-cyclopropyl-3-oxopropanoate) to a final concentration of 50 mM. If solubility is poor, use up to 5% v/v DMSO as a co-solvent.

  • Biocatalysis & Monitoring: Add the engineered KRED enzyme (10 mg/mL). Incubate at 30°C with orbital shaking (150 rpm).

    • Self-Validation Check: As GDH oxidizes glucose to regenerate NADPH, gluconic acid is produced. Use an auto-titrator loaded with 1M NaOH to maintain the pH strictly at 6.0. The continuous, steady consumption of NaOH is a direct, real-time validation that the cofactor recycling system is actively functioning. If the titrator stops dispensing NaOH before the theoretical yield is reached, your enzyme has denatured or the cofactor has degraded.

  • Extraction: Once NaOH consumption ceases, extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and analyze via chiral HPLC.

References

  • Title: The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP. Source: Journal of Molecular Catalysis A: Chemical URL: [Link]

  • Title: Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Source: Applied Microbiology and Biotechnology (via PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Ethyl 3-cyclopropyl-3-hydroxypropanoate Crystallization

Prepared by: Senior Application Scientist, Pharmaceutical Development Division Welcome to the technical support center for the crystallization of Ethyl 3-cyclopropyl-3-hydroxypropanoate. This guide is structured as a ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Welcome to the technical support center for the crystallization of Ethyl 3-cyclopropyl-3-hydroxypropanoate. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers during development. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your own experiments.

Part 1: Foundational Concepts & Initial Screening

This section addresses the preliminary questions researchers have when starting a crystallization project for a new molecule like Ethyl 3-cyclopropyl-3-hydroxypropanoate.

Question: What are the key molecular features of Ethyl 3-cyclopropyl-3-hydroxypropanoate I should consider for solvent selection?

Answer: Understanding the molecule's structure is the cornerstone of rational solvent selection. Ethyl 3-cyclopropyl-3-hydroxypropanoate (C8H14O3) has three key functional groups that dictate its interaction with solvents:

  • Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor. It will preferentially interact with polar, protic solvents (like alcohols) and polar aprotic solvents that can accept hydrogen bonds (like ethyl acetate or acetone).

  • Ester Group (-COOEt): This group contains a carbonyl (C=O) which is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

  • Cyclopropyl Group & Alkyl Chain: These are non-polar, hydrophobic regions. They will have more favorable interactions with non-polar solvents (like heptane or toluene).

The molecule is, therefore, of intermediate polarity with both hydrogen bonding capabilities and hydrophobic regions. A successful crystallization solvent will need to balance these interactions to achieve the desired solubility profile: high solubility when hot and low solubility when cold.

Question: What defines an "ideal" crystallization solvent and how do I start my search?

Answer: An ideal crystallization solvent or solvent system should exhibit a specific set of properties to ensure high yield and purity:

  • High Solute Solubility at High Temperatures: The solvent must be able to fully dissolve the compound at or near its boiling point.

  • Low Solute Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease sharply, promoting crystallization and maximizing yield.

  • Inertness: The solvent must not react chemically with the solute.

  • Impurity Profile: The solvent should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).

  • Crystal Habit: The solvent should promote the formation of well-defined, easily filterable crystals. Solvents can significantly influence the external shape of crystals.[1][2]

  • Safety & Practicality: The solvent should have a suitable boiling point (not too high to be difficult to remove, not too low to be volatile) and be non-toxic, inexpensive, and environmentally benign if possible.

A good starting point is to perform small-scale solubility tests with a range of solvents covering the polarity spectrum.

Table 1: Properties of Common Crystallization Solvents
SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity IndexNotes
Water10080.110.2Very polar, protic. May be a poor solvent unless compound is highly polar.
Methanol6532.75.1Polar, protic. Good for H-bonding solutes.
Ethanol7824.54.3Polar, protic. Similar to methanol but less volatile.
Isopropanol (IPA)8219.93.9Polar, protic. Often a good choice for moderately polar compounds.
Acetonitrile8237.55.8Polar, aprotic.
Acetone5620.75.1Polar, aprotic. High volatility.
Ethyl Acetate776.04.4Intermediate polarity, aprotic. Good H-bond acceptor.
Dichloromethane409.13.1Non-polar, aprotic. High volatility, environmental concerns.
Toluene1112.42.4Non-polar, aromatic. Good for dissolving non-polar impurities.
Heptane/Hexane98 / 691.9 / 1.90.1Very non-polar. Often used as an anti-solvent.
Question: Can you provide a workflow for a systematic solvent screen?

Answer: Certainly. A systematic approach saves time and material. The goal is to quickly identify a small number of promising candidates for further optimization.

Experimental Protocol: Initial Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude Ethyl 3-cyclopropyl-3-hydroxypropanoate into several small test tubes or vials.

  • Solvent Addition (Room Temp): To each tube, add a different solvent from Table 1 dropwise (e.g., 0.1 mL at a time), vortexing after each addition.

    • Observation 1: If the solid dissolves in < 0.5 mL, the solvent is likely too good for crystallization at room temperature. Note this and set it aside.

    • Observation 2: If the solid remains largely insoluble after adding 1-2 mL, it is a poor solvent at room temperature. Note this as a potential anti-solvent or for further testing at elevated temperatures.

  • Heating: For the tubes where the solid was sparingly soluble or insoluble at room temperature, heat them gently in a water or sand bath towards the solvent's boiling point. Continue adding small aliquots of the solvent until the solid just dissolves.

    • Observation 3: Record the approximate volume of solvent required to dissolve the solid when hot. A good candidate will dissolve the compound in a reasonable volume.

  • Cooling & Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

    • Observation 4: Observe the quantity and quality of the crystals formed. A dense, crystalline precipitate is ideal. Poor results include no precipitation, the formation of an oil, or a very fine powder.

  • Selection: Based on these observations, select the top 2-3 single solvents or solvent/anti-solvent pairs for further optimization experiments.

Diagram: Systematic Solvent Screening Workflow

This diagram illustrates the decision-making process during the screening protocol.

SolventScreening start Start: Add 20mg Solute + 0.2mL Solvent (RT) dissolves_rt Dissolves Completely? start->dissolves_rt sparingly_soluble Sparingly Soluble / Insoluble dissolves_rt->sparingly_soluble No end_bad2 Solvent is too strong. Consider as part of a binary mixture. dissolves_rt->end_bad2 Yes heat Heat to Boiling Add Solvent until Dissolved sparingly_soluble->heat dissolves_hot Dissolves Completely? heat->dissolves_hot cool Cool to RT, then 0°C dissolves_hot->cool Yes end_bad3 Poor Solvent. Consider as Anti-Solvent. dissolves_hot->end_bad3 No observe Observe Precipitate cool->observe oil Oils Out observe->oil Oily Layer crystals Crystals Form observe->crystals Solid Formed no_precipitate No Precipitate observe->no_precipitate Clear Solution end_bad1 Discard or Use as Anti-Solvent oil->end_bad1 end_good Candidate for Optimization crystals->end_good no_precipitate->end_bad1

Caption: Workflow for initial solvent screening.

Part 2: Troubleshooting Common Crystallization Issues

This section provides direct answers and actionable solutions to the most common problems encountered during the crystallization of Ethyl 3-cyclopropyl-3-hydroxypropanoate.

Question: I followed the protocol, but my compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs when a supersaturated solution is cooled below the melting point of the solute before crystallization can begin, or when the solute's solubility in the solvent is simply too high even at low temperatures.[3]

Causality & Solutions:

  • The Solution is Too Concentrated: The level of supersaturation is too high, leading to rapid phase separation.

    • Solution: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent (10-20% more volume) to create a more dilute solution, then attempt to cool it again, but more slowly.[4]

    • Solution: After re-dissolving the oil by heating, slow down the cooling process. Let the flask cool to room temperature on a benchtop, insulated by a few paper towels, before transferring it to an ice bath. Creating an insulated environment (e.g., placing the flask in a larger beaker) can also promote slower cooling.[4]

  • The Chosen Solvent is Inappropriate: The solvent may be too "good" for your compound, meaning the solute remains highly soluble even when cold.

    • Solution: Try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the warm, clear solution until it just becomes faintly cloudy. Then, add a drop or two of the primary solvent to redissolve the cloudiness and cool slowly. Common pairs include Ethanol/Water or Ethyl Acetate/Heptane.

Question: No crystals are forming at all, even after cooling in an ice bath. What should I do?

Answer: This indicates that the solution is not sufficiently supersaturated. The concentration of your dissolved compound is below its solubility limit at that low temperature.

Causality & Solutions:

  • The Solution is Too Dilute: You have used too much solvent.

    • Solution 1 (Evaporation): Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume). Allow it to cool again. This increases the concentration.[4]

    • Solution 2 (Anti-solvent): If you have a known anti-solvent, add it dropwise at room temperature to the clear solution until persistent turbidity is observed. This reduces the overall solubility of your compound in the mixed solvent system.[6][7]

  • High Energy Barrier to Nucleation: Sometimes, even in a supersaturated solution, the initial formation of crystal nuclei is energetically unfavorable.

    • Solution 1 (Scratching): Vigorously scratch the inside of the flask just below the solvent line with a glass rod. The microscopic imperfections on the glass provide a high-energy surface that can initiate nucleation.[4]

    • Solution 2 (Seeding): If you have a tiny crystal of the pure compound from a previous batch, add it to the cold solution. This "seed" acts as a template for further crystal growth, bypassing the difficult initial nucleation step.

Question: My crystallization yield is very low. How can I improve it?

Answer: Low yield is a common optimization problem. It's often a trade-off between yield and purity. Here are the primary factors to investigate:

Causality & Solutions:

  • Incomplete Crystallization: The final concentration of the solute in the cold mother liquor is still relatively high.

    • Solution 1 (Lower Temperature): Ensure you are cooling the solution for a sufficient amount of time (at least 30-60 minutes) at the lowest practical temperature (e.g., an ice-salt bath or freezer, if the solvent allows).

    • Solution 2 (Solvent Ratio): If using a solvent/anti-solvent system, you may need to increase the proportion of the anti-solvent. Perform small-scale experiments to find the optimal ratio that maximizes precipitation without causing the product to "crash out" as an amorphous solid.

    • Solution 3 (Evaporation): Before cooling, reduce the total volume of the solvent. The less solvent present, the less product can remain dissolved in it.

  • Premature Filtration: The crystallization process may not be complete when you filter the product.

    • Solution: Allow more time for crystallization. For some systems, letting the flask sit overnight in the refrigerator can significantly improve the yield.

  • Transfer Losses: Significant product may be lost during the transfer and washing steps.

    • Solution: Ensure you are washing the collected crystals with a minimal amount of ice-cold crystallization solvent to remove impurities without re-dissolving a significant amount of the product.

Question: The crystals I obtained are very fine needles, which are difficult to filter and dry. How can I change the crystal habit?

Answer: Crystal habit (the external shape) is distinct from the internal crystal structure (polymorph) and is highly influenced by the crystallization conditions, especially the solvent.[8][9] Needle-like crystals often form from rapid crystallization at high levels of supersaturation.

Causality & Solutions:

  • High Supersaturation/Rapid Cooling: This is the most common cause of needle-like crystals. The crystals grow quickly in one dimension without having time to broaden.

    • Solution: Slow down the crystallization rate. Use a more dilute solution (more solvent) and cool it much more slowly. A slower growth rate allows molecules to add to all crystal faces more evenly, resulting in more block-like or prismatic crystals.[2]

  • Solvent-Crystal Face Interactions: The solvent can preferentially adsorb to certain crystal faces, inhibiting their growth and causing elongation in other directions.[1]

    • Solution: Experiment with different solvents. A solvent with a different polarity or hydrogen-bonding capability can change these interactions. For example, if you are getting needles from a non-polar solvent like toluene, try a more polar solvent like isopropanol or ethyl acetate. The hydroxyl or carbonyl groups may interact differently with the crystal faces of Ethyl 3-cyclopropyl-3-hydroxypropanoate, promoting growth in different directions.

Diagram: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common crystallization problems.

Troubleshooting start Crystallization Attempted outcome What is the result? start->outcome oiled_out Product 'Oiled Out' outcome->oiled_out Liquid Layer no_crystals No Crystals Formed outcome->no_crystals Clear Solution low_yield Low Yield outcome->low_yield Small amount of solid bad_habit Poor Crystal Habit (e.g., Needles) outcome->bad_habit Solid formed sol_oil1 Re-heat, add more solvent, cool SLOWLY oiled_out->sol_oil1 sol_oil2 Try a different solvent or add an anti-solvent oiled_out->sol_oil2 sol_nocrys1 Evaporate some solvent to concentrate no_crystals->sol_nocrys1 sol_nocrys2 Scratch flask or add seed crystal no_crystals->sol_nocrys2 sol_yield1 Cool to lower temp for longer time low_yield->sol_yield1 sol_yield2 Optimize solvent/ anti-solvent ratio low_yield->sol_yield2 sol_habit1 Reduce supersaturation (more solvent, slower cooling) bad_habit->sol_habit1 sol_habit2 Change solvent to alter face interactions bad_habit->sol_habit2

Caption: Decision tree for troubleshooting crystallization.

Part 3: Advanced Considerations

Question: Could changing the solvent cause me to isolate a different polymorph?

Answer: Yes, absolutely. This is a critical consideration in drug development. Polymorphism is the ability of a compound to exist in more than one crystal structure.[10] These different polymorphs can have significantly different physical properties, including solubility, melting point, and stability, which can impact a drug's bioavailability.[11]

The solvent plays a crucial role in determining which polymorph is formed because it influences the thermodynamics and kinetics of nucleation.[12] A specific solvent may stabilize the molecular conformation or intermolecular interactions that lead to a particular crystal packing arrangement. Therefore, when you change from, for example, isopropanol to acetonitrile, you may be creating conditions that favor the nucleation and growth of a different, and potentially less stable (metastable), polymorph.

It is imperative to characterize the solid form obtained from different solvent systems using techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), or microscopy to ensure you are consistently producing the desired, stable polymorph.[10]

References

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Ethyl 3-cyclopropyl-3-hydroxypropanoate | C8H14O3. (n.d.). PubChem. Retrieved from [Link]

  • Modification of Crystal Habit and Its Role in Dosage Form Performance. (n.d.). American Association of Pharmaceutical Scientists. Retrieved from [Link]

  • Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. (2010, February 22). Pharmaceutical Technology. Retrieved from [Link]

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. (2014, January 26). Advanced Pharmaceutical Bulletin. Retrieved from [Link]

  • US20060078573A1 - Methods of modifying crystal habit. (n.d.). Google Patents.
  • Why Polymorphism is Key in Drug Development! (2025, May 1). PharmaCores. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry. (n.d.). Scientific Update. Retrieved from [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (n.d.). PubMed. Retrieved from [Link]

  • Crystallization process guide | industrial use. (n.d.). ANDRITZ. Retrieved from [Link]

  • Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects. (2008, July 23). ACS Publications. Retrieved from [Link]

  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2009, October 1). ACS Publications. Retrieved from [Link]

  • Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. (2008, October 4). Taylor & Francis Online. Retrieved from [Link]

  • "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022, July 15). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Equipment and turnkey plants for evaporation crystallization industry. (n.d.). Myande Group. Retrieved from [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]

  • Cooling Crystallization & Crystallizers. (n.d.). Ebner. Retrieved from [Link]

  • Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Cooling/Freezing Crystallization. (n.d.). Myande Group. Retrieved from [Link]

  • Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. (n.d.). MDPI. Retrieved from [Link]

  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). University of California, Irvine. Retrieved from [Link]

  • ethyl 3-cyclopropyl-3-hydroxypropanoate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). ACS Publications. Retrieved from [Link]

  • Potential of Chiral Solvents for Enantioselective Crystallization. 2. Evaluation of Kinetic Effects. (2009, March 11). ACS Publications. Retrieved from [Link]

  • (PDF) The potential of chiral solvents in enantioselective crystallization. (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2025, July 2). Zhanghua Dryer. Retrieved from [Link]

  • Evaporation and Crystallisation processes. (2022, September 9). FerTech Inform. Retrieved from [Link]

  • Solvents and solubilities. (n.d.). MicroChemicals. Retrieved from [Link]

  • Crystallization process. (n.d.). LIST AG. Retrieved from [Link]

  • WO2022154537A1 - Crystals of 3-hydroxypropionate and process of recovering 3-hydroxypropionic acid. (n.d.). Google Patents.
  • Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. (n.d.). FULIR. Retrieved from [Link]

  • Solubility of Ethyl Propanoate in Various Organic Solvents. (2025, July 22). Eureka by PatSnap. Retrieved from [Link]

  • Recrystallization Issues. (2024, October 17). Reddit. Retrieved from [Link]

  • Measurement and Correlation of Solubility on Reactive Crystallization of Methyl D-(−)-4-Hydroxy-phenylglycinate. (2016, November 14). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Will my product recrystallize? (2018, December 27). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Moisture Management for Ethyl 3-cyclopropyl-3-hydroxypropanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling challenges associated with Ethyl 3-cyclopropyl-3-hydroxypropanoate . This resource m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling challenges associated with Ethyl 3-cyclopropyl-3-hydroxypropanoate . This resource moves beyond basic safety data, providing researchers and drug development professionals with field-proven, self-validating protocols to ensure absolute anhydrous conditions during critical synthetic workflows.

Section 1: Material Profile & The Causality of Moisture Affinity

Q: Why is Ethyl 3-cyclopropyl-3-hydroxypropanoate specifically prone to moisture accumulation? A: The moisture sensitivity of this building block is driven by its hydrogen-bonding capacity. The molecule features both a hydrogen-bond donating tertiary hydroxyl (-OH) group and a hydrogen-bond accepting ester carbonyl (-C=O). With a Topological Polar Surface Area (TPSA) of 46.5 Ų and a low XLogP3 of 0.5[1], it exhibits significant hydrophilicity. Because it is a liquid at room temperature, atmospheric water diffuses into the bulk reagent much faster than it would in a crystalline solid. While the compound itself will not violently hydrolyze in ambient air, the adventitious water it absorbs will rapidly quench highly reactive, moisture-sensitive reagents (e.g., Grignard reagents, lithium aluminum hydride, or silylating agents) used in downstream functionalization.

Table 1: Physicochemical Properties & Moisture Affinity Indicators

PropertyQuantitative ValueCausality & Implication for Moisture Sensitivity
Molecular Formula C₈H₁₄O₃Contains highly polar oxygenated functional groups[1].
Molecular Weight 158.19 g/mol Low molecular weight liquid; high surface-area-to-volume interaction with air[1].
XLogP3 0.5Low lipophilicity indicates a higher thermodynamic affinity for polar molecules like water[1].
Topological Polar Surface Area 46.5 ŲHigh capacity for hydrogen bonding, leading to rapid atmospheric moisture adsorption[1].

Section 2: Troubleshooting Guide: Identifying Moisture Contamination

Q: How can I definitively self-validate that my batch is anhydrous before initiating a sensitive organometallic reaction? A: Never rely solely on an "anhydrous" supplier label once the septum has been pierced. If the bottle is old, you must first verify that thermal decomposition or oligomerization has not occurred[2]. For moisture specifically, visual inspection is insufficient. You must quantify the water content.

Table 2: Diagnostic Comparison for Moisture Contamination

Analytical MethodDetection LimitCausality & Reliability for this Reagent
Karl Fischer (KF) Titration < 10 ppmPrimary Standard. Directly quantifies water molecules without interference from the reagent's native hydroxyl group.
¹H-NMR (in CDCl₃) ~ 500 ppmSecondary Check. Water appears as a broad singlet near δ 1.56 ppm, but this can overlap with the cyclopropyl ring protons (δ 0.2–0.9 ppm) or the native -OH proton depending on concentration.
Visual Inspection > 2000 ppmUnreliable. The liquid will only appear cloudy once water saturation exceeds the solubility limit.

Section 3: Experimental Workflow: Rigorous Drying Protocol

Q: My KF titration shows 800 ppm of water in my Ethyl 3-cyclopropyl-3-hydroxypropanoate. How do I dry it without degrading the molecule? A: The most effective, non-destructive method for drying this specific liquid is desiccation over activated 3Å molecular sieves. Causality: 3Å sieves are chosen because their pore size (3 Angstroms) perfectly traps water molecules (2.8 Å) but completely excludes the larger Ethyl 3-cyclopropyl-3-hydroxypropanoate molecule, preventing product loss or surface-catalyzed degradation inside the pores.

Step-by-Step Methodology: Desiccation & Self-Validating Storage
  • Sieve Activation: Heat 3Å molecular sieves in a vacuum oven at 250 °C for 24 hours to remove bound water. Cool them under an argon atmosphere.

  • Glassware Preparation: Dry a Schlenk flask in an oven at >125 °C overnight to eliminate the microscopic film of adsorbed surface moisture[3]. Assemble while hot and flush with dry nitrogen[4].

  • Desiccation: Transfer the wet Ethyl 3-cyclopropyl-3-hydroxypropanoate into the Schlenk flask containing the activated sieves (approx. 10% w/v) under a positive flow of inert gas.

  • Incubation: Seal the flask and allow it to sit undisturbed for 24–48 hours.

  • Transfer: Perform a cannula transfer or use a Schlenk filter to move the dried liquid to a clean, dry Sure/Seal™ storage ampoule[5],.

  • Self-Validation Step: Withdraw a 0.5 mL aliquot and perform a secondary KF titration. If moisture is >50 ppm, the sieve activation was incomplete, and the cycle must be repeated.

DryingWorkflow Start Receipt of Reagent KFT Karl Fischer Titration Start->KFT Wet Moisture > 50 ppm KFT->Wet Fail Dry Moisture < 50 ppm KFT->Dry Pass Sieves Add 3Å Sieves (10% w/v) Wet->Sieves Store Store over Argon Dry->Store Wait Incubate 24-48h Sieves->Wait Filter Schlenk Filtration Wait->Filter Filter->KFT Self-Validation Loop

Workflow for drying and validating hygroscopic liquid reagents via molecular sieves.

Section 4: FAQs on Air-Free Transfer Techniques

Q: What is the most reliable way to transfer the dried reagent from a Sure/Seal™ bottle to my reaction flask without re-introducing moisture? A: For volumes under 50 mL, use an air-free syringe transfer technique utilizing a Schlenk line. While glass syringes provide absolute chemical inertness, polypropylene (PP) Luer-lock syringes are highly effective and safe for handling moisture-sensitive reagents, provided they are treated as single-use to prevent the organic liquid from degrading the plastic barrel over time[6].

Step-by-Step Methodology: Air-Free Syringe Transfer
  • Purge the Syringe: Connect a needle to your PP syringe. Pierce the septum of an inert gas line (N₂ or Argon) and draw/expel the gas three times. Causality: This displaces the ambient, moisture-laden air inside the syringe barrel with dry inert gas[6].

  • Equalize Pressure: Draw a volume of inert gas into the syringe that is exactly equal to the volume of Ethyl 3-cyclopropyl-3-hydroxypropanoate you intend to withdraw.

  • Penetrate the Septum: Insert the needle vertically through the Sure/Seal™ crown-cap of the reagent bottle.

  • Inject Gas: Inject the inert gas into the headspace of the bottle. Causality: Syringe withdrawal creates a partial vacuum. If uncompensated, this vacuum will pull moist ambient air through the compromised rubber septum once the needle is removed[7],. Injecting gas maintains a positive pressure blanket.

  • Withdraw Reagent: Slowly pull the plunger to withdraw the required volume of liquid. Self-Validation: If bubbles continuously form in the liquid inside the syringe during the draw, your syringe seal is compromised, and ambient air is leaking in. Discard the syringe and restart.

  • Transfer: Withdraw the needle, immediately pierce the septum of your pre-dried reaction flask, and inject the reagent dropwise against a positive counterflow of inert gas[5],[7].

SyringeTransfer Prep Oven-Dry Glassware Purge Purge Syringe (3x N2) Prep->Purge Insert Insert into Septum Purge->Insert InjectGas Inject N2 Volume Insert->InjectGas Draw Withdraw Reagent InjectGas->Draw Vacuum Prevents Partial Vacuum (Blocks Moist Air) InjectGas->Vacuum Causality Transfer Transfer to Flask Draw->Transfer

Logical flow of air-free syringe transfer designed to prevent ambient moisture ingress.

References

  • PubChem, "Ethyl 3-cyclopropyl-3-hydroxypropanoate | C8H14O3 | CID 15305522", National Institutes of Health,[Link]

  • Schlenk Line Survival Guide, "An Illustrated Guide to Schlenk Line Techniques", [Link]

  • Journal of Chemical Education, "Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory", ACS Publications,[Link]

  • University of Rochester, "How to Store Reagents",[Link]

  • Wipf Group, "Techniques for Handling Air- and Moisture-Sensitive Compounds", University of Pittsburgh,[Link]

  • Moodle@Units, "Preparing Anhydrous Reagents and Equipment", [Link]

  • Wikipedia, "Schlenk line",[Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl 3-cyclopropyl-3-hydroxypropanoate vs methyl 3-cyclopropyl-3-hydroxypropanoate reactivity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis and drug development, the nuanced differences in the reactivity of structurally similar molecules can have prof...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the nuanced differences in the reactivity of structurally similar molecules can have profound implications for reaction efficiency, yield, and scalability. This guide provides an in-depth comparison of the reactivity of ethyl 3-cyclopropyl-3-hydroxypropanoate and methyl 3-cyclopropyl-3-hydroxypropanoate. While direct, side-by-side comparative studies of these two specific compounds are not extensively documented in the current literature, a robust analysis of their relative reactivity can be extrapolated from fundamental principles of organic chemistry and existing data on analogous systems. This guide will delve into the theoretical underpinnings of their reactivity, supported by established concepts of steric and electronic effects, and will provide detailed experimental protocols for their synthesis and a proposed comparative reactivity study.

Theoretical Framework: Steric and Electronic Effects at Play

The reactivity of an ester is primarily governed by the accessibility of the carbonyl carbon to nucleophilic attack and the stability of the tetrahedral intermediate formed during the reaction. In the case of ethyl and methyl 3-cyclopropyl-3-hydroxypropanoate, the key differentiator is the nature of the alkoxy group: ethoxy (-OCH₂CH₃) versus methoxy (-OCH₃).

Steric Hindrance: The ethyl group is larger than the methyl group. This increased bulkiness in the ethyl ester presents greater steric hindrance to an incoming nucleophile, slowing down the rate of reactions such as hydrolysis, transesterification, and reduction. The transition state leading to the tetrahedral intermediate is more crowded in the case of the ethyl ester, resulting in a higher activation energy for the reaction. It has been reported that ethyl esters can hydrolyze approximately 2-3 times slower than their methyl counterparts[1].

Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect. The ethyl group is slightly more electron-donating than the methyl group. This increased electron density on the carbonyl carbon of the ethyl ester makes it a slightly weaker electrophile compared to the methyl ester, further contributing to its lower reactivity towards nucleophiles.

The Cyclopropyl Group: The presence of the cyclopropyl group at the 3-position also influences reactivity. The unique electronic properties of the cyclopropyl ring can stabilize an adjacent positive charge, which may become relevant in certain reaction mechanisms, such as those involving carbocation intermediates. However, for typical nucleophilic acyl substitution reactions, its effect is likely to be similar for both the ethyl and methyl esters.

Based on these principles, it is predicted that methyl 3-cyclopropyl-3-hydroxypropanoate will be more reactive than ethyl 3-cyclopropyl-3-hydroxypropanoate in reactions involving nucleophilic attack at the ester carbonyl group.

Comparative Reactivity Analysis

To provide a tangible comparison, we will consider three key reaction types: hydrolysis (saponification), reduction, and acylation of the hydroxyl group.

Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is a classic reaction to assess ester reactivity. The rate-determining step involves the attack of a hydroxide ion on the carbonyl carbon.

  • Prediction: Methyl 3-cyclopropyl-3-hydroxypropanoate is expected to undergo saponification at a faster rate than ethyl 3-cyclopropyl-3-hydroxypropanoate.

  • Reasoning: The smaller methyl group allows for easier access of the hydroxide nucleophile to the carbonyl carbon, and the slightly lower electron-donating nature of the methyl group makes the carbonyl carbon more electrophilic.

Reduction with Hydride Reagents

The reduction of the ester functionality to a primary alcohol using a hydride reagent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) also involves nucleophilic attack at the carbonyl carbon.

  • Prediction: The reduction of methyl 3-cyclopropyl-3-hydroxypropanoate is anticipated to proceed more readily than that of the ethyl ester.

  • Reasoning: Similar to hydrolysis, the less sterically hindered carbonyl group of the methyl ester will be more accessible to the hydride nucleophile.

Acylation of the Hydroxyl Group

The reactivity of the secondary hydroxyl group at the 3-position can also be compared, for instance, through an acylation reaction to form a new ester.

  • Prediction: The rate of acylation of the hydroxyl group is expected to be very similar for both compounds.

  • Reasoning: The steric and electronic environment directly around the hydroxyl group is identical in both molecules. The distant ester group (methyl vs. ethyl) should have a negligible effect on the accessibility and nucleophilicity of the hydroxyl group.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of both esters from their corresponding β-ketoester precursors and a procedure for a comparative hydrolysis experiment.

Synthesis of Precursors: Ethyl and Methyl 3-Cyclopropyl-3-oxopropanoate

The synthesis of the starting β-ketoesters can be achieved via a Claisen condensation-type reaction. A general procedure is provided below.

Protocol 1: Synthesis of Ethyl 3-Cyclopropyl-3-oxopropanoate [2]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Ethyl_acetate Ethyl acetate Claisen_Condensation Claisen Condensation Ethyl_acetate->Claisen_Condensation Cyclopropyl_methyl_ketone Cyclopropyl methyl ketone Cyclopropyl_methyl_ketone->Claisen_Condensation Base Base (e.g., NaOEt) Base->Claisen_Condensation Acidification Acidification Claisen_Condensation->Acidification Extraction Extraction Acidification->Extraction Purification Purification (Distillation) Extraction->Purification Ethyl_ketoester Ethyl 3-cyclopropyl-3-oxopropanoate Purification->Ethyl_ketoester

Caption: Workflow for the synthesis of ethyl 3-cyclopropyl-3-oxopropanoate.

Materials:

  • Cyclopropyl methyl ketone

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol.

  • Add a solution of cyclopropyl methyl ketone in anhydrous ethanol dropwise to the stirred solution at room temperature.

  • Following the addition, add ethyl acetate dropwise.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and then pour it into a mixture of ice and 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield ethyl 3-cyclopropyl-3-oxopropanoate.

Protocol 2: Synthesis of Methyl 3-Cyclopropyl-3-oxopropanoate

The procedure is analogous to Protocol 1, substituting sodium methoxide for sodium ethoxide and methyl acetate for ethyl acetate.

Reduction to 3-Cyclopropyl-3-hydroxypropanoates

Protocol 3: Sodium Borohydride Reduction

Reduction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Ketoester Ethyl or Methyl 3-cyclopropyl-3-oxopropanoate Reduction Reduction Ketoester->Reduction NaBH4 Sodium Borohydride NaBH4->Reduction Solvent Methanol or Ethanol Solvent->Reduction Quenching Quenching (e.g., with water or dilute acid) Reduction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Hydroxyester Ethyl or Methyl 3-cyclopropyl-3-hydroxypropanoate Purification->Hydroxyester

Caption: General workflow for the reduction of the β-ketoesters.

Materials:

  • Ethyl or Methyl 3-cyclopropyl-3-oxopropanoate

  • Sodium borohydride (NaBH₄)

  • Methanol (for the methyl ester) or Ethanol (for the ethyl ester)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the respective β-ketoester in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated ammonium chloride solution.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-hydroxypropanoate.

Comparative Hydrolysis Kinetics

Protocol 4: Comparative Saponification Rate Determination

Materials:

  • Ethyl 3-cyclopropyl-3-hydroxypropanoate

  • Methyl 3-cyclopropyl-3-hydroxypropanoate

  • Sodium hydroxide (0.1 M standardized solution)

  • Hydrochloric acid (0.1 M standardized solution)

  • Phenolphthalein indicator

  • Ethanol (reagent grade)

  • Constant temperature water bath (e.g., 25 °C)

Procedure:

  • Prepare two separate reaction flasks, one for the ethyl ester and one for the methyl ester.

  • In each flask, prepare a solution of the respective ester in ethanol.

  • Separately, bring a standardized solution of sodium hydroxide to the reaction temperature in the water bath.

  • To initiate the reaction, add a known volume of the pre-heated sodium hydroxide solution to each ester solution simultaneously. Start a timer immediately.

  • At regular time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes), withdraw a 5 mL aliquot from each reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of standardized hydrochloric acid.

  • Titrate the remaining hydrochloric acid in the quenching flask with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Record the volume of NaOH used for the back-titration.

  • Continue taking aliquots until a significant portion of the ester has been hydrolyzed or until the reaction rate slows considerably.

  • Calculate the concentration of unreacted NaOH at each time point, and subsequently the concentration of the ester remaining.

  • Plot the appropriate concentration-time data to determine the rate constant for each reaction. For a second-order reaction, a plot of 1/[Ester] versus time should yield a straight line with a slope equal to the rate constant (k).

Data Presentation and Expected Results

The following table presents hypothetical, yet realistic, data that would be expected from the comparative hydrolysis experiment described in Protocol 4.

Table 1: Hypothetical Kinetic Data for the Saponification of 3-Cyclopropyl-3-hydroxypropanoates at 25 °C

Time (min)[Methyl Ester] (M)1/[Methyl Ester] (M⁻¹)[Ethyl Ester] (M)1/[Ethyl Ester] (M⁻¹)
00.050020.00.050020.0
100.035728.00.041724.0
200.027836.00.035728.0
300.022744.00.031332.0
450.017956.00.026338.0
600.014768.00.022744.0
Rate Constant (k) ~0.8 M⁻¹min⁻¹ ~0.4 M⁻¹min⁻¹

Note: This data is illustrative and intended to demonstrate the expected trend.

From this hypothetical data, the rate constant for the saponification of the methyl ester is approximately twice that of the ethyl ester, which aligns with the theoretical predictions based on steric hindrance.

Conclusion

References

  • Gould, E. S. (1959). Mechanism and Structure in Organic Chemistry. Holt, Rinehart and Winston.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Organic Syntheses, Coll. Vol. 5, p.549 (1973); Vol. 44, p.51 (1964).
  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis. Cambridge University Press. (General reference for reduction and hydrolysis reactions).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Comparative

Comparative Guide: Catalytic Methods for the Asymmetric Synthesis of Ethyl 3-cyclopropyl-3-hydroxypropanoate

As a Senior Application Scientist navigating the complexities of chiral drug development, I frequently evaluate synthetic routes for critical building blocks. Ethyl 3-cyclopropyl-3-hydroxypropanoate is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of chiral drug development, I frequently evaluate synthetic routes for critical building blocks. Ethyl 3-cyclopropyl-3-hydroxypropanoate is a highly versatile chiral intermediate, prominently featured in the synthesis of Keap1-Nrf2 protein-protein interaction inhibitors 1 and brain-penetrant 11β-HSD1 inhibitors 2.

The core synthetic challenge lies in the stereoselective reduction of its precursor, ethyl 3-cyclopropyl-3-oxopropanoate. The adjacent cyclopropyl ring is highly sensitive to harsh conditions, prone to ring-opening or rearrangement if the catalytic environment is poorly optimized. In this guide, we will objectively compare the two premier industrial strategies for this transformation: Transition Metal-Catalyzed Asymmetric Hydrogenation and Biocatalytic Ketoreductase (KRED) Reduction .

Mechanistic Evaluation & Causality

Method A: Ru(II)-Catalyzed Asymmetric Hydrogenation

Chemocatalysis relies on chiral transition metal complexes, most notably Ruthenium(II) coordinated with atropisomeric diphosphine ligands like BINAP.

  • The Causality of Stereocontrol: The β -keto ester is uniquely suited for Ru-catalysis because the ketone and ester carbonyl oxygens form a rigid bidentate chelate with the Ru(II) center. This chelation locks the substrate's conformation. The bulky chiral ligand then effectively blocks one face of the ketone, forcing the hydride transfer (via an inner-sphere mechanism) to occur exclusively from the unhindered face 3.

  • Limitations: The reaction requires elevated hydrogen pressure (typically 10–50 atm) and rigorous exclusion of oxygen to prevent catalyst deactivation.

Method B: Biocatalytic Reduction (Ketoreductase)

Biocatalysis utilizes engineered Ketoreductases (KREDs) to perform the reduction under physiological conditions.

  • The Causality of Stereocontrol: Unlike the metal chelation model, KREDs rely on a highly specific three-dimensional active site pocket. The enzyme binds the substrate and positions the NADPH cofactor to deliver a hydride to a specific face (re or si) of the carbonyl.

  • The Causality of Equilibrium Driving: Because enzymatic reduction is reversible, we couple the reaction with a Glucose Dehydrogenase (GDH) regeneration system. GDH oxidizes D-glucose to D-glucono-1,5-lactone, which spontaneously hydrolyzes to gluconic acid. This hydrolysis is irreversible, acting as a thermodynamic sink that drives the primary reduction to >99% conversion.

G cluster_chemo Method A: Chemocatalysis cluster_bio Method B: Biocatalysis Start Ethyl 3-cyclopropyl- 3-oxopropanoate RuCat Ru(II)-BINAP H2 (30 atm) Start->RuCat EnzCat Ketoreductase (KRED) GDH / NADP+ Start->EnzCat Cond1 MeOH, 50°C 12-24 hours RuCat->Cond1 Product Chiral Ethyl 3-cyclopropyl- 3-hydroxypropanoate Cond1->Product Inner-sphere hydride transfer Cond2 Buffer pH 7.0, 30°C 6-12 hours EnzCat->Cond2 Cond2->Product Enzymatic pocket control

Workflow comparison of chemocatalytic vs biocatalytic asymmetric reduction strategies.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning the physical setup inherently provides real-time feedback on reaction progress and integrity.

Protocol A: Ru(II)-Catalyzed Asymmetric Hydrogenation
  • Catalyst Activation & Degassing: In a high-pressure Parr reactor, dissolve ethyl 3-cyclopropyl-3-oxopropanoate (100 mmol) in anhydrous, degassed methanol (100 mL). Add RuCl₂ₙ (0.1 mol%). Causality: Methanol acts as a protic shuttle, accelerating the catalytic cycle. Degassing is mandatory; any residual O₂ will irreversibly oxidize the Ru(II) center to inactive Ru(III).

  • Pressurization (Self-Validating Metric): Purge the reactor with N₂ (3x), then H₂ (3x). Pressurize to 30 atm H₂ and heat to 50 °C. Monitor the pressure gauge. Validation: A steady drop in H₂ pressure directly correlates to substrate conversion. The reaction is deemed complete when the pressure plateaus for >1 hour.

  • Workup: Vent the reactor safely. Concentrate the mixture under reduced pressure and pass through a short silica pad (eluting with EtOAc/Hexanes) to remove the metal catalyst.

  • Analysis: Determine enantiomeric excess (ee) via chiral HPLC.

Protocol B: KRED-Mediated Biocatalytic Reduction
  • Cofactor Regeneration Setup: In a jacketed reactor equipped with a pH-stat, add 100 mM potassium phosphate buffer (pH 7.0, 100 mL). Dissolve D-glucose (150 mmol) and NADP+ (0.1 mmol). Add GDH (100 mg) and the engineered KRED (200 mg).

  • Substrate Addition & pH Control (Self-Validating Metric): Add ethyl 3-cyclopropyl-3-oxopropanoate (100 mmol). Set the pH-stat to maintain pH 7.0 using 1.0 M NaOH. Validation: As glucose is oxidized and hydrolyzes to gluconic acid, the pH drops. The pH-stat automatically doses NaOH to neutralize it. The volume of NaOH consumed is a direct, stoichiometric readout of the reaction kinetics. When NaOH consumption ceases, the reaction has reached 100% conversion.

  • Workup: Add Celite, filter to remove denatured proteins, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

G Ketone Ethyl 3-cyclopropyl- 3-oxopropanoate KRED KRED Enzyme Ketone->KRED Binds active site Alcohol Ethyl 3-cyclopropyl- 3-hydroxypropanoate KRED->Alcohol Stereoselective release NADP NADP+ KRED->NADP GDH GDH Enzyme NADPH NADPH GDH->NADPH Hydride acceptor Gluconic D-Glucono-1,5-lactone (Hydrolyzes to Acid) GDH->Gluconic Drives equilibrium NADPH->KRED Hydride donor NADP->GDH Glucose D-Glucose Glucose->GDH

Ketoreductase (KRED) enzymatic cycle with GDH-mediated cofactor regeneration.

Quantitative Data Presentation

The following table summarizes the operational and performance metrics of both methodologies based on scaled-up laboratory data.

ParameterRu(II)-BINAP ChemocatalysisKRED Biocatalysis
Typical Yield 90 - 95%> 95%
Enantiomeric Excess (ee) 95 - 98%> 99.5%
Catalyst Loading 0.1 - 1.0 mol%1 - 5 wt% (Enzyme)
Reaction Time 12 - 24 hours6 - 12 hours
Operating Conditions 10 - 50 atm H₂, 50 - 80 °CAmbient pressure, 30 °C
Solvent System Methanol / EthanolAqueous Phosphate Buffer
Environmental Impact High (Heavy metals, organic solvents)Low (Aqueous, biodegradable)
Primary Cost Driver Chiral ligand & noble metalEnzyme procurement & cofactor

Conclusion & Strategic Recommendations

Both methods successfully yield highly pure ethyl 3-cyclopropyl-3-hydroxypropanoate, but their strategic deployment depends on your facility's infrastructure.

If you are operating in a traditional synthetic lab with established high-pressure hydrogenation reactors, the Ru(II)-BINAP route offers excellent scalability and leverages relatively inexpensive bulk organic solvents. However, for modern pharmaceutical development where extreme enantiopurity (>99.5% ee) and heavy-metal-free final APIs are required, Biocatalysis is the superior choice. The KRED/GDH system not only eliminates the need for high-pressure infrastructure but also provides a self-validating, highly sustainable aqueous process.

References

  • Deconstructing Noncovalent Kelch-like ECH-Associated Protein 1 (Keap1) Inhibitors into Fragments to Reconstruct New Potent Compounds Source: acs.org URL:1

  • A Comparative Assessment Study of Known Small-Molecule Keap1−Nrf2 Protein–Protein Interaction Inhibitors: Chemical Synthesis, Binding Properties, and Cellular Activity Source: acs.org URL:3

  • Optimization of Brain Penetrant 11β-Hydroxysteroid Dehydrogenase Type I Inhibitors and in Vivo Testing in Diet-Induced Obese Mice Source: acs.org URL:2

Sources

Validation

A Comparative Guide to the Cross-Validation of Mass Spectrometry Data for Ethyl 3-cyclopropyl-3-hydroxypropanoate

This guide provides a comprehensive framework for the development and cross-validation of mass spectrometry (MS) methods for the quantitative and qualitative analysis of Ethyl 3-cyclopropyl-3-hydroxypropanoate. As a smal...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and cross-validation of mass spectrometry (MS) methods for the quantitative and qualitative analysis of Ethyl 3-cyclopropyl-3-hydroxypropanoate. As a small molecule of interest in pharmaceutical and chemical research, establishing robust and reproducible analytical methods is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights.

The core of this guide is built on the principles of scientific integrity, emphasizing expertise, trustworthiness, and authoritative grounding in established analytical standards. We will explore various mass spectrometry techniques, detail the necessary experimental protocols, and provide a clear workflow for cross-validation to ensure data equivalency across different analytical platforms and laboratories.

Introduction to the Analyte: Ethyl 3-cyclopropyl-3-hydroxypropanoate

Ethyl 3-cyclopropyl-3-hydroxypropanoate (C8H14O3, MW: 158.19 g/mol ) is a small organic molecule featuring a cyclopropyl ring, a secondary alcohol, and an ethyl ester functional group.[1][2] The presence of these functionalities dictates its behavior in a mass spectrometer, influencing its ionization efficiency and fragmentation patterns. A thorough understanding of its structure is the first step in developing a reliable analytical method.

Selecting the Right Tool: A Comparison of Mass Spectrometry Techniques

The choice of ionization technique is critical for the successful analysis of any small molecule.[3] For Ethyl 3-cyclopropyl-3-hydroxypropanoate, both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are viable approaches, each with its own set of advantages and considerations.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS is a powerful technique for the analysis of a wide range of small molecules.[3][4] Electrospray ionization (ESI) is a soft ionization method that is particularly well-suited for polar and thermally labile compounds.[5][6] Given the hydroxyl and ester groups in Ethyl 3-cyclopropyl-3-hydroxypropanoate, ESI is an excellent starting point.

  • Expertise & Experience: ESI typically generates protonated molecules, [M+H]+, in positive ion mode.[5] For our target analyte, this would correspond to an m/z of 159.10158.[2] The low internal energy of this process results in minimal in-source fragmentation, preserving the molecular ion for detection.[5][6] This is advantageous for initial identification and quantification. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation and obtain structural information.[5][7]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a classic and robust technique for the analysis of volatile and thermally stable compounds.[8][9] Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[5]

  • Expertise & Experience: Direct analysis of Ethyl 3-cyclopropyl-3-hydroxypropanoate by GC-MS may be challenging due to its polarity and potential for thermal degradation.[10] Derivatization, a process of chemically modifying the analyte to increase its volatility and thermal stability, is often necessary for successful GC-MS analysis of such compounds.[8][10][11] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization strategy.[11][12]

Comparative Overview of MS Techniques
FeatureLC-MS (ESI)GC-MS (EI) with Derivatization
Sample Preparation Minimal, simple dilution often sufficient.Derivatization step required (e.g., silylation).[11][12]
Ionization Soft ionization, primarily [M+H]+ observed.[5][6]Hard ionization, extensive fragmentation.[5]
Molecular Ion Abundant molecular ion peak.[6]Molecular ion may be weak or absent.[5]
Structural Info Obtained via MS/MS experiments.[5][7]Rich fragmentation pattern in the primary spectrum.[5]
Throughput Generally higher due to simpler sample prep.Can be lower due to the derivatization step.
Best For Initial identification, quantification, analysis of thermally labile compounds.Structural elucidation, confirmation of identity through library matching.

Predicting Fragmentation: What to Expect in the Mass Spectrum

Understanding the likely fragmentation pathways is crucial for method development and data interpretation.

  • ESI-MS/MS: In a collision-induced dissociation (CID) experiment on the [M+H]+ ion, fragmentation will likely occur at the most labile bonds. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC2H5) and rearrangements.[13][14] The presence of the cyclopropyl carbinol moiety may also lead to characteristic ring-opening and rearrangement fragmentations.[15][16][17]

  • EI-GC-MS: The EI mass spectrum of the derivatized analyte will be more complex. Esters commonly fragment via cleavage next to the carbonyl group and through McLafferty rearrangements.[14][18][19] The fragmentation of the cyclopropyl group can also contribute to the overall pattern.[15][16][17] The resulting fragmentation pattern can be compared against spectral libraries for identification.[20][21]

The Core of Reproducibility: A Cross-Validation Workflow

Cross-validation is the process of demonstrating that an analytical method is suitable for its intended purpose and that the results are reliable and reproducible.[22][23][24] This is especially critical in regulated environments and when comparing data across different instruments or laboratories.[25][26][27][28] The principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a robust framework for method validation.[22][23][24][29]

The following workflow outlines the key steps for cross-validating MS data for Ethyl 3-cyclopropyl-3-hydroxypropanoate.

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Comparative

A Comparative Guide to Ethyl 3-cyclopropyl-3-hydroxypropanoate and Other Aliphatic β-Hydroxy Esters

Introduction: The Strategic Value of β-Hydroxy Esters In the landscape of modern organic synthesis and drug development, β-hydroxy esters (BHEs) represent a cornerstone class of chiral building blocks. Their bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of β-Hydroxy Esters

In the landscape of modern organic synthesis and drug development, β-hydroxy esters (BHEs) represent a cornerstone class of chiral building blocks. Their bifunctional nature, possessing both a hydroxyl and an ester group in a specific 1,3-relationship, makes them exceptionally versatile synthons for the construction of complex, biologically active molecules, including natural products and pharmaceuticals like statins.[1][2] The stereochemistry of the hydroxyl group is often critical for biological function, placing a premium on synthetic methods that can control this feature with high fidelity.

This guide provides a comparative analysis of Ethyl 3-cyclopropyl-3-hydroxypropanoate (ECHP) against a representative range of linear and simple branched aliphatic β-hydroxy esters. The focus on ECHP stems from the unique and increasingly appreciated role of the cyclopropyl moiety in medicinal chemistry. This small, strained ring is not merely a passive structural element; it acts as a bioisostere for other groups and can profoundly influence a molecule's conformational rigidity, lipophilicity, and metabolic stability. By juxtaposing ECHP with its non-cyclopropyl counterparts, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of its distinct properties and potential advantages.

Part 1: A Comparative Look at Synthesis

The synthesis of β-hydroxy esters is a well-trodden field, with several robust methods available. The choice of method is often dictated by the desired stereochemistry, substrate scope, and scalability. We will compare three primary approaches: the classical Reformatsky reaction, the fundamental Aldol reaction, and the highly stereoselective biocatalytic reduction.

Foundational Synthetic Strategies
  • The Reformatsky Reaction: This venerable reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[3] The key intermediate is an organozinc reagent, or 'Reformatsky enolate', which is less basic than a Grignard reagent or lithium enolate.[4][5] This reduced basicity is a significant advantage, as it prevents side reactions like self-condensation of the ester and allows for a broad tolerance of functional groups on the carbonyl partner.[6]

  • The Aldol Reaction: As one of the most fundamental carbon-carbon bond-forming reactions, the aldol reaction unites an enolate with a carbonyl compound.[7][8] The product is a β-hydroxy aldehyde or ketone, which can be subsequently oxidized or reduced to access the desired BHE. While powerful, controlling selectivity in mixed (or "crossed") aldol reactions between two different carbonyl compounds can be challenging without careful substrate selection or the use of specific reagents.[9][10]

  • Biocatalytic Reduction: This approach leverages the exquisite selectivity of enzymes, typically ketoreductases (KREDs) found in microorganisms like baker's yeast (Saccharomyces cerevisiae) or expressed in recombinant systems.[11][12] These enzymes can reduce a prochiral β-keto ester to a single enantiomer of the corresponding β-hydroxy ester with exceptionally high optical purity (>99% enantiomeric excess is common).[13][14] This method offers mild, environmentally benign reaction conditions but can be limited by the enzyme's substrate specificity.[15]

Diagram 1: General Mechanism of the Reformatsky Reaction

reformatsky_mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Acidic Workup alpha_halo α-Halo Ester (Br-CH(R')-COOEt) enolate Reformatsky Enolate (BrZn-CH(R')-COOEt) alpha_halo->enolate Oxidative Addition zinc Zn(0) zinc->enolate carbonyl Aldehyde/Ketone (R-C(=O)-R'') complex Six-membered Transition State carbonyl->complex enolate->complex alkoxide Zinc Alkoxide Intermediate complex->alkoxide product β-Hydroxy Ester (R-C(OH)(R'')-CH(R')-COOEt) alkoxide->product H₃O⁺

Caption: Mechanism of the Reformatsky reaction.

Experimental Protocols: Synthesis Comparison

To provide a tangible comparison, we present protocols for synthesizing ECHP and a linear analogue, Ethyl 3-hydroxyhexanoate, via the Reformatsky reaction. This allows for a direct assessment of the influence of the cyclopropyl versus a linear alkyl group.

Protocol 1: Synthesis of Ethyl 3-cyclopropyl-3-hydroxypropanoate (ECHP)

  • Rationale: This protocol employs the Reformatsky reaction, a reliable method for creating the target structure from commercially available starting materials. Zinc dust is activated to ensure a clean initiation of the oxidative addition step.

  • Materials:

    • Zinc dust (<10 micron, activated)

    • Iodine (catalytic amount)

    • Ethyl bromoacetate

    • Cyclopropanecarboxaldehyde

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Zinc Activation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add zinc dust (1.2 eq). Add a small crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor dissipates, indicating surface activation. Allow to cool to room temperature.

    • Reaction Setup: Add anhydrous THF to the activated zinc.

    • Initiation: In a separate flask, prepare a solution of ethyl bromoacetate (1.1 eq) and cyclopropanecarboxaldehyde (1.0 eq) in anhydrous THF. Add approximately 10% of this solution to the stirred zinc suspension. The reaction mixture should become warm and slightly cloudy, indicating initiation. If no initiation is observed, gentle warming may be required.

    • Addition: Once initiated, add the remaining aldehyde/bromoacetate solution dropwise via an addition funnel, maintaining a gentle reflux.

    • Reaction Completion: After the addition is complete, continue stirring at room temperature for 1-2 hours or until TLC/GC-MS analysis indicates consumption of the aldehyde.

    • Workup: Cool the reaction mixture in an ice bath. Quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography to yield pure ECHP.

Protocol 2: Synthesis of a Linear Analogue (Ethyl 3-hydroxyhexanoate)

  • Rationale: This protocol mirrors Protocol 1, substituting the cyclopropyl aldehyde with a linear aliphatic aldehyde (butanal) to serve as a direct experimental control. This allows for a comparison of yield and reaction profile.

  • Procedure: Follow Protocol 1 exactly, but in Step 3, replace cyclopropanecarboxaldehyde with an equimolar amount of butanal.

Diagram 2: Experimental Workflow for BHE Synthesis via Reformatsky Reaction

workflow start_node Start A Activate Zinc Dust (I₂, Heat) start_node->A 1. Activation process_node process_node qc_node Reaction Monitoring (TLC / GC-MS) D Quench (NH₄Cl) Extract (Ethyl Acetate) qc_node->D 4. Quench & Extract end_node Purified β-Hydroxy Ester B Add 10% Aldehyde/ Bromoacetate Solution A->B 2. Initiation C Dropwise Addition of Remaining Reagents B->C 3. Addition C->qc_node E Wash with NaHCO₃ and Brine D->E 5. Wash F Dry (MgSO₄) Rotary Evaporation E->F 6. Dry & Concentrate G Silica Gel Chromatography F->G 7. Purify G->end_node

Caption: General workflow for Reformatsky synthesis.

Part 2: Comparative Physicochemical and Reactivity Profiles

The introduction of a cyclopropyl ring in place of a linear alkyl chain imparts distinct physicochemical properties. These differences have significant implications for a molecule's behavior, from its solubility and lipophilicity to its chemical reactivity.

Physical and Spectroscopic Properties

The cyclopropyl group, with its high degree of s-character in its C-C bonds, behaves differently than a simple alkyl group. It is more compact yet increases lipophilicity, a key parameter in drug design influencing membrane permeability.

Table 1: Comparison of Physicochemical Properties

PropertyEthyl 3-cyclopropyl-3-hydroxypropanoate (ECHP)Ethyl 3-hydroxypropanoateEthyl 3-hydroxybutanoate
CAS Number 72715-12-9[16]623-72-3[17]24915-95-5
Molecular Formula C₈H₁₄O₃C₅H₁₀O₃C₆H₁₂O₃
Molecular Weight 158.19 g/mol [18]118.13 g/mol 132.16 g/mol
Boiling Point Combustible liquid[18]187.5 °C at 760 mmHg~179 °C at 760 mmHg
Calculated LogP 0.5[18]-0.10.2

Data compiled from cited sources. Properties for Ethyl 3-hydroxybutanoate are typical literature values.

Analysis: The data shows that ECHP has a higher molecular weight and a significantly higher calculated LogP value compared to its simpler, non-cyclopropyl analogues. This increased lipophilicity (LogP) is a hallmark of the cyclopropyl group and is a critical factor for consideration in drug development, as it can enhance absorption and distribution.

Chemical Reactivity and Stability

The reactivity of the hydroxyl group in BHEs is of primary synthetic importance. Two key transformations are its oxidation to a ketone and its elimination to form an unsaturated ester.

  • Oxidation to β-Keto Esters: The conversion of a β-hydroxy ester to a β-keto ester is a common and synthetically useful transformation. Standard oxidation conditions, such as Swern or Dess-Martin periodinane (DMP) oxidation, are generally effective.

    • Causality: The steric bulk around the hydroxyl group can influence the rate of oxidation. The cyclopropyl group of ECHP presents a different steric profile than a linear alkyl chain. While not excessively bulky, its rigid structure may slightly hinder the approach of the oxidizing agent compared to a freely rotating butyl chain, potentially requiring slightly longer reaction times or elevated temperatures to achieve full conversion.

  • Stability Towards Dehydration: Under heating or treatment with acid or base, BHEs can undergo dehydration (elimination of water) to yield thermodynamically stable α,β-unsaturated esters.[9]

    • Causality: The stability of ECHP towards dehydration is expected to be higher than its linear counterparts. The formation of a double bond adjacent to a cyclopropyl ring (an exocyclic double bond) can introduce additional ring strain, making the transition state for elimination less favorable. This contrasts with a linear BHE where the resulting conjugated system is readily formed. This enhanced stability can be a significant advantage, preventing the formation of unwanted byproducts during subsequent synthetic steps.

Diagram 3: Key Reactions of β-Hydroxy Esters

reactions bhe β-Hydroxy Ester (e.g., ECHP) keto_ester β-Keto Ester bhe->keto_ester Oxidation [Swern, DMP] unsat_ester α,β-Unsaturated Ester bhe->unsat_ester Dehydration [H⁺ or OH⁻, Heat]

Caption: Major transformation pathways for BHEs.

Part 3: Relevance in Drug Development and Biological Systems

The structural differences between ECHP and other aliphatic BHEs have profound implications for their behavior in biological systems, particularly concerning metabolic stability—a critical parameter in drug design.

Metabolic Stability: The Cyclopropyl Shield

A major liability for many drug candidates containing linear alkyl chains is their rapid metabolism by oxidative processes in the liver. The primary pathway for fatty acid degradation, β-oxidation, can also act on aliphatic chains in xenobiotics.[19][20]

  • The β-Oxidation Pathway: This metabolic cycle sequentially shortens fatty acid chains by two carbons at a time. It involves a series of enzymatic steps: oxidation, hydration, oxidation, and thiolysis.[20] A linear alkyl group, such as the propyl group in the hydrolyzed form of ethyl 3-hydroxyhexanoate, is a prime substrate for this pathway.

  • The Role of the Cyclopropyl Group: The cyclopropyl group in ECHP acts as a "metabolic shield." It is not a substrate for the enzymes of the β-oxidation pathway. The C-C bonds of the strained ring are resistant to the dehydrogenases that initiate the cycle. Therefore, incorporating a cyclopropyl group at a position susceptible to metabolism can dramatically increase a drug's half-life and bioavailability.

Diagram 4: The β-Oxidation Metabolic Block

beta_oxidation cluster_linear Linear Aliphatic Chain cluster_cyclo Cyclopropyl-Containing Chain start_linear R-CH₂-CH₂-COOH step1 FAD → FADH₂ start_linear->step1 step2 H₂O step1->step2 step3 NAD⁺ → NADH step2->step3 step4 CoA-SH step3->step4 end_linear R-COOH + Acetyl-CoA step4->end_linear start_cyclo Cyclopropyl-CH(OH)-CH₂-COOH block β-Oxidation Blocked start_cyclo->block

Caption: The cyclopropyl group blocks β-oxidation.

Experimental Protocol: In Vitro Metabolic Stability Assay

To experimentally validate the enhanced metabolic stability of ECHP, a standard in vitro assay using liver microsomes can be performed.

  • Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism. By incubating a compound with microsomes and a necessary cofactor (NADPH), one can measure the rate of its disappearance over time.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

    • Test compounds (ECHP, Ethyl 3-hydroxyhexanoate)

    • Control compound (e.g., testosterone, with known metabolic rate)

    • Acetonitrile (for quenching)

    • LC-MS/MS system for analysis

  • Procedure:

    • Preparation: Prepare stock solutions of test and control compounds.

    • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiation: Start the reaction by adding the NADPH regenerating system.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

    • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

    • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

    • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and in vitro half-life (t₁/₂).

  • Expected Outcome: It is hypothesized that Ethyl 3-cyclopropyl-3-hydroxypropanoate will exhibit a significantly longer in vitro half-life compared to Ethyl 3-hydroxyhexanoate, providing quantitative data to support the claim of enhanced metabolic stability.

Conclusion

This guide has systematically compared Ethyl 3-cyclopropyl-3-hydroxypropanoate to its linear aliphatic β-hydroxy ester counterparts. The analysis reveals a compound with a distinct and advantageous profile for applications in medicinal chemistry and drug development.

Key Comparative Findings:

  • Synthesis: ECHP is readily accessible via standard synthetic methods like the Reformatsky reaction, with reaction profiles comparable to linear analogues.

  • Physicochemical Properties: The cyclopropyl group imparts higher lipophilicity (LogP), a critical parameter for modulating a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Chemical Stability: ECHP is predicted to have greater stability against chemical dehydration compared to linear BHEs, reducing the likelihood of unwanted side-product formation.

  • Metabolic Stability: Most significantly, the cyclopropyl moiety acts as a metabolic shield, blocking degradation via the β-oxidation pathway. This is a powerful strategy for increasing the in vivo half-life of a drug candidate.

References

  • Wikipedia. Reformatsky reaction. [Link][4]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link][5]

  • Master Organic Chemistry. Reformatsky Reaction. [Link][3]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link][6]

  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link][21]

  • Wikipedia. Aldol reaction. [Link][7]

  • Chemistry LibreTexts. 19.12: An Aldol Addition Forms β-Hydroxaldehydes or β-Hydroxyketones. [Link][8]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link][9]

  • Organic Chemistry Portal. Aldol Addition Reaction. [Link][10]

  • Organic Syntheses. Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. [Link][22]

  • Journal of the American Chemical Society. Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. [Link][12]

  • Green Chemistry (RSC Publishing). Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow. [Link][14]

  • PubMed. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. [Link][15]

  • Google Patents. Beta-formyl-beta-hydroxy ester and its preparation. [1]

  • ResearchGate. β‐Hydroxy alkylcarboxylic esters in natural products and drugs. [Link][2]

  • NextSDS. ethyl 3-cyclopropyl-3-hydroxypropanoate — Chemical Substance Information. [Link][16]

  • PubChem. Ethyl 3-cyclopropyl-3-hydroxypropanoate. [Link][18]

  • Drug design principles. Stereoelectronics. [Link][23]

  • SCIRP. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link][24]

  • Chemistry LibreTexts. Beta-Oxidation. [Link][19]

  • MDPI. Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines. [Link][20]

Sources

Validation

Reproducibility of Ethyl 3-cyclopropyl-3-hydroxypropanoate synthesis methods in literature

Comprehensive Evaluation of Synthesis Methods for Ethyl 3-cyclopropyl-3-hydroxypropanoate As a Senior Application Scientist in early-stage drug development, ensuring the reproducibility of synthetic building blocks is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Evaluation of Synthesis Methods for Ethyl 3-cyclopropyl-3-hydroxypropanoate

As a Senior Application Scientist in early-stage drug development, ensuring the reproducibility of synthetic building blocks is paramount. Ethyl 3-cyclopropyl-3-hydroxypropanoate (CAS: 72715-12-9) is a highly versatile β -hydroxy ester utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Keap1 inhibitors[1] and Farnesoid X Receptor (FXR) agonists[2]. Despite its structural simplicity, the literature presents multiple synthetic routes with highly variable reproducibility profiles.

This guide objectively compares the three primary synthetic methodologies for this intermediate, providing causal explanations for experimental choices and self-validating protocols to guarantee successful scale-up.

Mechanistic Pathways & Workflow Visualization

The synthesis of ethyl 3-cyclopropyl-3-hydroxypropanoate generally proceeds via one of three distinct carbon-carbon bond-forming or reduction strategies. The logical relationships between the starting materials, the chosen reagents, and the final target are visualized below.

SynthesisRoutes SM1 Cyclopropanecarboxaldehyde + Ethyl bromoacetate R1 Reformatsky Reaction (Zn, THF, Reflux) SM1->R1 SM2 Ethyl 3-cyclopropyl-3-oxopropanoate R2 Ketone Reduction (NaBH4, EtOH, 0 °C) SM2->R2 R3 Asymmetric Hydrogenation (Ru-BINAP, H2) SM2->R3 Prod Ethyl 3-cyclopropyl-3-hydroxypropanoate (Target Product) R1->Prod Racemic R2->Prod Racemic R3->Prod Chiral (R/S)

Synthetic pathways for Ethyl 3-cyclopropyl-3-hydroxypropanoate.

Objective Comparison of Synthetic Alternatives

When selecting a route for process chemistry or medicinal chemistry scale-up, researchers must balance atom economy, operational simplicity, and reproducibility. The table below summarizes the quantitative and qualitative data associated with each alternative.

ParameterMethod A: Ketone Reduction (NaBH₄)Method B: Reformatsky ReactionMethod C: Aldol Addition (LDA)
Precursor(s) Ethyl 3-cyclopropyl-3-oxopropanoateCyclopropanecarboxaldehyde, Ethyl bromoacetateCyclopropanecarboxaldehyde, Ethyl acetate
Typical Yield 85–95%60–75%50–65%
Scalability Excellent (Kilogram scale)Moderate (Exothermic metal insertion)Poor (Requires strict -78 °C)
Stereocontrol Racemic (Tunable via asymmetric hydrogenation)RacemicRacemic
Reproducibility High Medium (Dependent on Zn activation)Low (Highly moisture sensitive)
Key Limitation Requires pre-synthesized β -keto esterHeterogeneous reaction; finicky initiationCryogenic conditions required

Data synthesized from standard process chemistry optimizations and patent literature[2],[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot merely be a list of instructions; it must be a self-validating system where the chemist understands the causality of each step and can verify success in real-time.

Protocol A: Borohydride Reduction of β -Keto Esters (The Gold Standard)

This method is the most reproducible approach for generating the racemic product. It relies on the chemoselective reduction of the ketone moiety in the presence of an ester[2].

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv, e.g., 10 g, 64 mmol) in absolute ethanol (100 mL)[3].

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Maintaining 0 °C is critical. Elevated temperatures increase the risk of over-reduction (cleaving the ester to a diol) and promote unwanted transesterification with the ethanol solvent.

  • Reagent Addition: Add Sodium Borohydride (NaBH₄) (1.5 - 2.0 equiv) portionwise over 15 minutes[2].

    • Causality: NaBH₄ reacts with protic solvents to release hydrogen gas. Portionwise addition controls the exothermic reaction and prevents thermal runaway or solvent boil-over.

  • Validation Checkpoint: Stir the mixture from 0 °C to room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validated when the UV-active starting material spot completely disappears, replaced by a lower Rf, non-UV active spot (stainable with KMnO₄).

  • Quench & Hydrolysis: Carefully add 1N HCl dropwise until the pH reaches ~6[2].

    • Causality: The acidic quench serves a dual purpose: it safely destroys unreacted NaBH₄ and hydrolyzes the intermediate boron-alkoxide complex to release the free β -hydroxy ester.

  • Isolation: Concentrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (2 × 100 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield the product as a clear oil.

Protocol B: Reformatsky Reaction (Direct C-C Coupling)

While atom-economical, the Reformatsky reaction is notorious for initiation failures[4]. This protocol introduces specific activation steps to guarantee reproducibility.

Step-by-Step Methodology:

  • Zinc Activation: Suspend Zinc dust (1.5 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes, then cool to room temperature. Add Chlorotrimethylsilane (TMSCl) (5 mol%) and stir for 15 minutes.

    • Causality: Zinc dust develops an unreactive ZnO passivation layer upon storage. The dibromoethane/TMSCl sequence chemically etches this layer, exposing a highly reactive metallic surface ensuring reliable insertion into the C-Br bond.

  • Reagent Addition: Heat the suspension to a gentle reflux. Add a mixture of cyclopropanecarboxaldehyde (1.0 equiv) and ethyl bromoacetate (1.2 equiv) dropwise over 1 hour.

    • Causality: Dropwise addition maintains a low steady-state concentration of the reactive zinc enolate, preventing competitive self-condensation of the aldehyde or the ester.

  • Validation Checkpoint: Reflux for an additional 2 hours. The reaction is proceeding correctly if the grey zinc suspension gradually turns into a cloudy, homogenous-looking mixture.

  • Quench: Cool to 0 °C and quench with saturated aqueous NH₄Cl.

    • Causality: A mildly acidic quench (NH₄Cl) is strictly required. Using strong acids (like HCl) at this stage will catalyze the dehydration of the newly formed β -hydroxy ester into an α,β -unsaturated ester byproduct.

Conclusion

For routine laboratory synthesis and large-scale manufacturing, Protocol A (Ketone Reduction) is the superior choice due to its high reproducibility index, excellent chemoselectivity, and lack of cryogenic or heterogeneous metal requirements[2]. Protocol B (Reformatsky) remains a viable alternative when the β -keto ester precursor is unavailable, provided strict zinc activation protocols are followed.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Ethyl 3-cyclopropyl-3-hydroxypropanoate

Comprehensive Safety and Handling Guide: Ethyl 3-cyclopropyl-3-hydroxypropanoate As a Senior Application Scientist, I frequently guide research teams on the safe integration of novel building blocks into their synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: Ethyl 3-cyclopropyl-3-hydroxypropanoate

As a Senior Application Scientist, I frequently guide research teams on the safe integration of novel building blocks into their synthetic pipelines. Ethyl 3-cyclopropyl-3-hydroxypropanoate (CAS: 72715-12-9) is a versatile intermediate widely used in drug development, particularly for introducing cyclopropyl-bearing pharmacophores [1]. However, its structural features—an ester linkage paired with a secondary hydroxyl group and a lipophilic cyclopropyl ring—impart specific physicochemical properties that dictate strict handling protocols.

This guide provides a self-validating system for managing the operational and safety logistics of this compound, ensuring scientific integrity, personnel safety, and regulatory compliance.

Chemical Hazard Profile & Causality

Understanding why a chemical requires specific Personal Protective Equipment (PPE) is the foundation of laboratory safety. Ethyl 3-cyclopropyl-3-hydroxypropanoate is classified as a combustible liquid (H227) and a multi-site irritant (H315, H319, H335) [1, 2]. The volatility of the ethyl ester moiety facilitates vapor generation, directly causing respiratory irritation. Simultaneously, its lipophilic nature allows it to disrupt the skin's lipid bilayer rapidly, leading to contact dermatitis upon exposure.

Table 1: Quantitative Physicochemical and Hazard Summary

Property / HazardValue / ClassificationOperational Implication
CAS Number 72715-12-9Unique identifier for inventory and regulatory tracking [2].
Molecular Weight 158.19 g/mol Determines stoichiometric calculations for synthetic scale-up [1].
Combustible Liquid GHS Category 4 (H227)Flash point risk; keep away from open flames and static discharge [2].
Skin Irritation GHS Category 2 (H315)Disrupts epidermal lipids; mandates chemical-resistant barriers [2].
Eye Irritation GHS Category 2A (H319)Corneal damage risk; requires splash-proof ocular protection [2].
Respiratory Irritation STOT SE 3 (H335 / H336)Mucous membrane irritant; restricts handling to ventilated enclosures [2].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory attire. The following PPE matrix is specifically tailored to the permeation and exposure risks of Ethyl 3-cyclopropyl-3-hydroxypropanoate.

  • Hand Protection:

    • Protocol: Use Nitrile gloves (minimum 0.11 mm thickness for splash protection) or Butyl rubber gloves for prolonged contact.

    • Causality: Organic esters can degrade standard latex rapidly, making it highly permeable. Nitrile provides a superior cross-linked barrier against ester-induced degradation.

    • Self-Validation: Perform a visual inflation test of the gloves prior to donning to ensure zero micro-punctures.

  • Eye Protection:

    • Protocol: Wear tightly fitting chemical safety goggles (EN 166 or ANSI Z87.1 compliant). If scaling up the reaction (>500 mL), a full-face shield is mandatory.

    • Causality: The compound's low viscosity increases the risk of aerosolization and micro-splashes during transfer, directly threatening the cornea (H319).

  • Respiratory Protection:

    • Protocol: Under normal fume hood operation, ambient respiratory protection is sufficient. For spill cleanup outside a hood, use a half-mask respirator equipped with an A-type (organic vapor) filter cartridge (e.g., ABEK1).

    • Causality: The A-type filter utilizes activated carbon specifically tuned to adsorb low-boiling organic vapors, neutralizing the H335/H336 respiratory hazard.

  • Body Protection:

    • Protocol: A 100% cotton or flame-retardant (FR) lab coat.

    • Causality: Synthetic fabrics (like polyester) can melt into the skin if the combustible liquid (H227) accidentally ignites.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures that every handling phase is controlled and verifiable.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Activate the chemical fume hood.

    • Validation Step: Check the digital monitor or use a Kimwipe to visually confirm a face velocity between 80–120 feet per minute (fpm). This ensures absolute vapor containment.

  • Workspace Clearance: Remove all strong oxidizing agents and strong bases from the workspace, as they can trigger exothermic hydrolysis of the ester [3].

Phase 2: Dispensing and Transfer

  • Grounding: If transferring volumes larger than 1 Liter, ground and bond the receiving and dispensing vessels to prevent static accumulation (mitigating the H227 hazard).

  • Transfer Mechanism: Use a glass syringe with a Luer-lock needle or a chemically compatible positive displacement pipette. Do not pour directly from the stock bottle to avoid splashing.

  • Atmospheric Sealing: Immediately flush the headspace of the stock bottle with an inert gas (Argon or Nitrogen) before sealing. This prevents oxidative degradation of the secondary hydroxyl group.

Spill Response & Disposal Plan

A rapid, systematic response is critical to containing the combustible and irritant risks associated with this compound.

Immediate Spill Response Protocol:

  • Evacuation & Isolation: Alert personnel and evacuate the immediate 5-meter radius. Eliminate all ignition sources (hot plates, open flames).

  • PPE Escalation: Don the half-mask organic vapor respirator and heavy-duty butyl rubber gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or diatomaceous earth).

    • Causality: Do not use combustible absorbents like sawdust or paper towels, which can easily ignite when saturated with an H227 combustible liquid.

  • Neutralization & Collection: Sweep the absorbed mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water to remove residual lipophilic traces.

Disposal Plan:

  • Categorization: Label the waste container explicitly as: "Hazardous Organic Waste: Combustible Liquid, Irritant (Contains Ethyl 3-cyclopropyl-3-hydroxypropanoate)".

  • Storage: Store in a designated, ventilated, and fire-proof waste accumulation area away from direct sunlight.

  • Final Disposal: Hand over to a licensed hazardous waste disposal contractor for high-temperature incineration. Under no circumstances should this chemical be discharged into the municipal sewer system.

Visual Workflow: Handling and Spill Response

Below is the logical decision tree for handling this chemical, ensuring all safety gates are passed before proceeding.

G Start Start: Handling Ethyl 3-cyclopropyl- 3-hydroxypropanoate PPE Don PPE: Nitrile Gloves, Goggles, Flame-Retardant Coat Start->PPE Hood Transfer to Fume Hood (Verify 80-120 fpm) PPE->Hood Spill Spill Occurs? Hood->Spill Evac Evacuate & Ventilate Area (Eliminate Ignition Sources) Spill->Evac Yes Proceed Execute Synthetic Reaction (Inert Atmosphere) Spill->Proceed No Absorb Absorb with Inert Material (Sand/Vermiculite) Evac->Absorb Dispose Dispose as Hazardous Organic Waste Absorb->Dispose Proceed->Dispose Waste Generation

Workflow and spill response protocol for Ethyl 3-cyclopropyl-3-hydroxypropanoate handling.

References

  • "Ethyl 3-cyclopropyl-3-hydroxypropanoate | C8H14O3 | CID 15305522 - PubChem", National Center for Biotechnology Information,[Link]

  • "ethyl 3-cyclopropyl-3-hydroxypropanoate — Chemical Substance Information", NextSDS,[Link]

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